molecular formula C9H11N3O B1458215 4-methoxy-1-methyl-1H-indazol-3-amine CAS No. 1305711-34-5

4-methoxy-1-methyl-1H-indazol-3-amine

Cat. No.: B1458215
CAS No.: 1305711-34-5
M. Wt: 177.2 g/mol
InChI Key: NYVQTRCMCJMRST-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVQTRCMCJMRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Synthesis and Physicochemical Landscape of 4-methoxy-1-methyl-1H-indazol-3-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents.[1] This technical guide provides an in-depth exploration of 4-methoxy-1-methyl-1H-indazol-3-amine, a key building block for the development of novel pharmaceuticals. We will navigate through its synthetic pathway, delve into its physicochemical properties, and discuss its reactivity and potential applications in drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of innovative indazole-based molecules.

Introduction: The Privileged Indazole Scaffold

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment in kinase inhibitors, underscoring its importance in oncological drug discovery.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The title compound, this compound, incorporates a methoxy group at the 4-position and a methyl group at the N1-position of the indazole core, modifications that can significantly impact its biological activity and metabolic stability. Understanding the chemical properties of this specific analogue is therefore crucial for its effective utilization in drug design and development programs.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-stage process: formation of the 3-aminoindazole core followed by selective N-methylation.

Synthesis of the 4-methoxy-1H-indazol-3-amine Intermediate

The initial and most critical step is the construction of the indazole ring. A highly efficient method for the synthesis of 3-aminoindazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine.[2] This approach is favored due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.

Starting Material: 2-Fluoro-6-methoxybenzonitrile

Reaction: Cyclization with Hydrazine

Synthesis_Step1 start 2-Fluoro-6-methoxybenzonitrile intermediate 4-methoxy-1H-indazol-3-amine start->intermediate n-Butanol, reflux hydrazine Hydrazine Hydrate (N2H4·H2O) hydrazine->intermediate

Caption: Synthesis of the 3-aminoindazole core.

Experimental Protocol: Synthesis of 4-methoxy-1H-indazol-3-amine

  • To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 equivalent) in n-butanol, add hydrazine hydrate (3.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 4-methoxy-1H-indazol-3-amine.

Causality Behind Experimental Choices:

  • n-Butanol as Solvent: Its high boiling point is suitable for reflux conditions, facilitating the reaction which often requires elevated temperatures.

  • Excess Hydrazine Hydrate: Ensures the complete consumption of the starting benzonitrile.

N-Methylation of the Indazole Core

The final step involves the selective methylation of the N1-position of the indazole ring. Various methods for the N-methylation of amines and heterocyclic compounds have been reported. A common and effective method involves the use of a methylating agent in the presence of a base.

Synthesis_Step2 start 4-methoxy-1H-indazol-3-amine product This compound start->product methyl_iodide Methyl Iodide (CH3I) methyl_iodide->product base Base (e.g., K2CO3 or NaH) base->product DMF or THF

Caption: N-methylation of the indazole intermediate.

Experimental Protocol: Synthesis of this compound

  • To a solution of 4-methoxy-1H-indazol-3-amine (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add methyl iodide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents interference with the base and the electrophilic methylating agent.

  • Base: Deprotonates the indazole nitrogen, forming a nucleophile that readily attacks the methyl iodide. The choice of base (e.g., K₂CO₃ for milder conditions or NaH for stronger activation) can be optimized based on the reactivity of the substrate.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1305711-34-5[3]
Molecular Formula C₉H₁₁N₃O[3]
Molecular Weight 177.21 g/mol [3]
Predicted XlogP 1.2[4]
Predicted pKa (most basic) Amine group: ~4-5Inferred from similar anilines
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.Inferred from structure

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, a singlet for the methoxy group, and a broad singlet for the amine protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Resonances for the nine carbon atoms, including those of the aromatic rings, the N-methyl group, and the methoxy group.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the [M+H]⁺ ion at m/z 178.2.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the nucleophilic 3-amino group and the electron-rich indazole ring.

Reactivity of the 3-Amino Group

The exocyclic amino group behaves as a typical aromatic amine and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Further alkylation is possible under certain conditions, though selectivity can be an issue.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

Reactivity of the Indazole Ring

The indazole ring system is aromatic and can undergo electrophilic substitution reactions. However, the reactivity and regioselectivity are influenced by the existing substituents. The 3-amino group is a strong activating group, while the 4-methoxy group is also activating. The N-methyl group can also influence the electronic properties of the ring.

Recent studies have shown that 3-aminoindazoles can undergo interesting oxidative rearrangement reactions, leading to the formation of other heterocyclic systems like 1,2,3-benzotriazine-4(3H)-ones.[5] This highlights the potential for this scaffold to be a versatile precursor for a diverse range of chemical entities.

Reactivity cluster_amino Reactions at the 3-Amino Group cluster_ring Reactions of the Indazole Ring Indazole This compound Acylation Acylation Indazole->Acylation Sulfonylation Sulfonylation Indazole->Sulfonylation Alkylation Alkylation Indazole->Alkylation Diazotization Diazotization Indazole->Diazotization Electrophilic_Substitution Electrophilic Substitution Indazole->Electrophilic_Substitution Oxidative_Rearrangement Oxidative Rearrangement Indazole->Oxidative_Rearrangement

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] While specific biological data for this compound is not extensively published, its structural features suggest its potential as a valuable intermediate in the synthesis of bioactive molecules.

Patents related to "therapeutic indazoles" often describe scaffolds that could be derived from or are related to this compound, indicating its relevance in the pursuit of new drug candidates.[6] For instance, the core structure is present in various kinase inhibitors, where the 3-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase. The methoxy and N-methyl groups can be used to modulate solubility, metabolic stability, and target engagement.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety guidelines for related amino- and methoxy-substituted aromatic compounds should be followed.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Handle the compound in a well-ventilated area, preferably in a fume hood.[7]

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • In case of contact, wash the affected area thoroughly with water.[7]

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its chemical properties make it a versatile platform for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to empower researchers to leverage its unique characteristics in the design and synthesis of the next generation of indazole-based drugs.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic properties of 4-methoxy-1-methyl-1H-indazol-3-amine, a substituted indazole of interest in medicinal chemistry and drug development. Indazoles are a significant class of heterocyclic compounds known for a wide range of biological activities.[1][2] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of novel indazole derivatives.[1][3][4] This document serves as a technical resource for researchers, offering both predictive data based on analogous structures and detailed experimental protocols for acquiring and interpreting spectroscopic information.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct arrangement of aromatic protons, a methoxy group, a methyl group, and an amine group on an indazole core, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like this compound.[1][3] Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum will reveal the electronic environment of each hydrogen atom. Based on data from similar indazole derivatives, the following spectral features are anticipated.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H5, H6, H76.5 - 7.5m-Aromatic protons on the benzene ring of the indazole core. Their exact shifts and multiplicities will depend on their coupling with each other.
NH₂4.0 - 5.0br s-The amine protons are expected to be a broad singlet and their chemical shift can vary with solvent and concentration. This signal will disappear upon D₂O exchange.[5][6]
OCH₃3.8 - 4.0s-The methoxy group protons will appear as a sharp singlet.
N-CH₃3.6 - 3.8s-The N-methyl group protons are also expected to be a sharp singlet.[5]

Expertise & Experience: The differentiation between the N-1 and N-2 isomers of indazoles is a common challenge. In N-1 substituted indazoles, the proton at position 7 is typically the most deshielded of the aromatic protons.[1][3] Two-dimensional NMR techniques like COSY and NOESY would be invaluable for unambiguously assigning the aromatic protons and confirming the position of the methyl group.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C3145 - 155Carbon bearing the amine group, significantly influenced by the nitrogen atoms of the pyrazole ring.
C4150 - 160Carbon attached to the electron-donating methoxy group, expected to be downfield.
C5, C6, C7100 - 130Aromatic carbons of the benzene ring.
C3a, C7a120 - 145Bridgehead carbons of the indazole ring system.
OCH₃55 - 60Methoxy carbon.
N-CH₃30 - 35N-methyl carbon.

Authoritative Grounding: The assignment of carbon signals in indazole derivatives is well-established and can be aided by DEPT experiments to differentiate between CH, CH₂, and CH₃ groups.[1][3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to identify the NH₂ protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Run DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.

  • 2D NMR Acquisition (Recommended):

    • Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra for definitive assignment of protons and their attached carbons.

    • An HMBC (¹H-¹³C long-range correlation) spectrum will be crucial for assigning quaternary carbons and confirming the overall connectivity.

    • A NOESY spectrum can confirm through-space correlations, for instance, between the N-methyl protons and the proton at position 7.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation a Dissolve sample in deuterated solvent b 1D ¹H NMR a->b c 1D ¹³C NMR & DEPT b->c d 2D NMR (COSY, HSQC, HMBC, NOESY) c->d e Assign chemical shifts and coupling constants d->e f Confirm structure and isomeric purity e->f

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₁₁N₃O.[7] The expected monoisotopic mass is 177.0902 g/mol . High-resolution mass spectrometry (HRMS) should confirm this exact mass.

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used (e.g., EI, ESI). Common fragmentation pathways for related structures may involve the loss of a methyl radical (•CH₃) from the methoxy or N-methyl group, or cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.

  • Data Acquisition:

    • For ESI-MS, introduce the sample solution into the ion source.

    • For EI-MS, introduce the sample via a direct insertion probe or GC inlet.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Determine the m/z of the molecular ion peak.

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode Intensity
N-H (amine)3400 - 3250Asymmetric and symmetric stretchingMedium (two bands for a primary amine)[5][8]
C-H (aromatic)3100 - 3000StretchingMedium to weak
C-H (aliphatic)3000 - 2850StretchingMedium
N-H (amine)1650 - 1580Bending (scissoring)Medium to strong[8]
C=C (aromatic)1600 - 1450Ring stretchingMedium to strong
C-N (aromatic amine)1335 - 1250StretchingStrong[6][8]
C-O (aryl ether)1275 - 1200 (asymmetric) 1075 - 1020 (symmetric)StretchingStrong

Trustworthiness: The presence of two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region would be a strong indicator of the primary amine group.[5][8] The strong C-O stretching bands are characteristic of the aryl ether linkage of the methoxy group.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Spectroscopic_Techniques cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Compound This compound H_NMR ¹H NMR Compound->H_NMR Proton Environments C_NMR ¹³C NMR Compound->C_NMR Carbon Skeleton TwoD_NMR 2D NMR Compound->TwoD_NMR Connectivity HRMS HRMS Compound->HRMS Molecular Formula FTIR FTIR Compound->FTIR Functional Groups

Caption: Relationship between spectroscopic methods and structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is essential for its unambiguous structural confirmation. This guide provides a robust framework for researchers to predict, acquire, and interpret the necessary spectroscopic data. The application of two-dimensional NMR techniques is strongly recommended for a definitive and publishable-quality structural elucidation. By following the outlined protocols and leveraging the predictive data, scientists can confidently characterize this and other novel indazole derivatives, paving the way for further investigation into their potential applications.

References

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methoxy-1-methyl-1H-indazol-3-amine, a heterocyclic amine of growing interest in the field of medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented in peer-reviewed literature, its crucial role as a synthetic intermediate in the development of patented therapeutic agents, combined with the well-established biological activities of the 3-aminoindazole scaffold, offers significant insights into its potential applications. This document will delve into the known and inferred biological relevance of this compound, targeting researchers, scientists, and professionals in drug development.

Section 1: The Emerging Significance of this compound in Drug Discovery

While dedicated studies on the intrinsic biological activity of this compound are limited, its importance is underscored by its use as a key building block in the synthesis of novel therapeutic compounds. This foundational role suggests that the molecule possesses structural features amenable to interaction with biological targets, making it a valuable scaffold for further chemical exploration.

A significant application of this compound is in the development of compounds for the treatment of Retroviridae viral infections, including HIV.[1] The compound serves as a crucial intermediate in the synthesis of more complex molecules designed to inhibit viral replication.[1] The rationale behind using this specific indazole derivative likely lies in its ability to introduce a structurally rigid core that can be further functionalized to optimize binding to viral proteins.

Experimental Protocol: Synthesis of this compound (Illustrative)

The synthesis of this compound is documented in patent literature, highlighting its accessibility for research and development.[1][2] A representative synthetic route is outlined below:

  • Starting Material: A suitably substituted benzonitrile, for example, 2-fluoro-6-methoxybenzonitrile.

  • Cyclization: The benzonitrile is reacted with methylhydrazine in a suitable solvent such as N,N-dimethylformamide (DMF) and water, in the presence of a base like potassium carbonate.

  • Reaction Conditions: The reaction mixture is heated to facilitate the cyclization and formation of the indazole ring system.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Diagram: Synthetic Utility of this compound

G cluster_synthesis Synthetic Pathway cluster_application Therapeutic Development Substituted Benzonitrile Substituted Benzonitrile Reaction Reaction Substituted Benzonitrile->Reaction Methylhydrazine Methylhydrazine Methylhydrazine->Reaction Target_Compound This compound Reaction->Target_Compound Antiviral_Agents Antiviral Agents (e.g., for HIV) Target_Compound->Antiviral_Agents Intermediate in Synthesis KAT_Inhibitors KAT Inhibitors (e.g., for Cancer) Target_Compound->KAT_Inhibitors Intermediate in Synthesis

Caption: Synthetic utility of this compound.

The versatility of this compound is further demonstrated by its use in the synthesis of inhibitors for the MYST family of lysine acetyltransferases (KATs).[2] These enzymes are implicated in hyperproliferative diseases, including cancer.[2] The indazole core is likely exploited for its ability to anchor the inhibitor within the enzyme's active site, with the methoxy and methyl substitutions potentially influencing solubility, metabolic stability, and binding affinity.

Section 2: The Biological Activity Profile of the 3-Aminoindazole Class

The biological activities of various 3-aminoindazole derivatives have been extensively explored, providing a strong basis for inferring the potential therapeutic applications of this compound. This class of compounds is recognized for its diverse pharmacological effects, primarily as kinase inhibitors and modulators of ion channels.

Numerous studies have highlighted the potential of 3-aminoindazoles as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

  • Bcr-Abl Kinase Inhibition: Derivatives of 3-aminoindazole have been designed and synthesized as inhibitors of the Bcr-Abl kinase, a key driver in chronic myelogenous leukemia (CML).[3] Some of these compounds have shown potent activity against both the wild-type and imatinib-resistant forms of the enzyme.[3] The 3-amino group of the indazole core is often crucial for forming key hydrogen bond interactions within the kinase hinge region.

  • Polo-like Kinase 4 (PLK4) Inhibition: The indazole scaffold has also been utilized to develop inhibitors of PLK4, a serine/threonine kinase that plays a role in centriole duplication and is a target in cancer therapy.[4] Certain indazole-based compounds have demonstrated exceptional inhibitory activity against PLK4 and potent antiproliferative effects in various cancer cell lines.[4]

Table 1: Representative Kinase Inhibitory Activities of 3-Aminoindazole Derivatives

Compound ClassTarget KinaseKey FindingsReference
Ethynyl 3-aminoindazolesBcr-Abl (WT and T315I)Sub-micromolar IC50 values and potent antileukemic activity.[3]
Indazole-based compoundsPLK4Exceptional kinase inhibitory activity (IC50 < 0.1 nM) and broad antiproliferative effects.[4]
3-Aminoindazole derivativesAnaplastic Lymphoma Kinase (ALK)High potency with IC50 values in the nanomolar range.[5]
6-substituted indazolesFibroblast Growth Factor Receptor 1 (FGFR1)Potent enzymatic inhibition with IC50 values in the nanomolar range.[5]

Diagram: Generalized Kinase Inhibition by 3-Aminoindazoles

G 3-Aminoindazole 3-Aminoindazole Kinase_Active_Site Kinase Active Site (ATP Binding Pocket) 3-Aminoindazole->Kinase_Active_Site Binds to Inhibition Inhibition of Kinase Activity Kinase_Active_Site->Inhibition Inhibition->Block Downstream_Signaling Downstream Signaling Pathways Cellular_Processes Cellular Processes (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Processes Regulates Block->Downstream_Signaling

References

An Inquiry into the Uncharacterized Biological Role of 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Note on the Absence of Mechanistic Data and a Proposal for a Path Forward in Research

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Undefined Mechanisms in Novel Chemical Entities

In the landscape of drug discovery and chemical biology, it is not uncommon to encounter specific chemical entities that, despite being synthesized and cataloged, lack a defined biological mechanism of action. Such is the case for 4-methoxy-1-methyl-1H-indazol-3-amine. A thorough review of the current scientific literature and patent databases reveals a significant information gap regarding the specific molecular targets and signaling pathways modulated by this particular compound. While the broader indazole scaffold is a well-recognized pharmacophore present in numerous biologically active agents, a direct extrapolation of these activities to the titular compound would be scientifically unfounded.

This technical guide, therefore, deviates from a traditional whitepaper on a known mechanism of action. Instead, it serves to:

  • Acknowledge the current void in the scientific understanding of this compound's biological function.

  • Provide a contextual overview of the known biological activities of structurally related 1H-indazol-3-amine derivatives to highlight potential, yet unconfirmed, areas of investigation.

  • Propose a structured, multi-tiered experimental workflow for the systematic elucidation of the mechanism of action of this compound.

This document is intended to be a foundational resource for researchers interested in pioneering the investigation of this novel chemical entity, ensuring a methodologically sound and scientifically rigorous approach to its characterization.

I. The Indazole Scaffold: A Privileged Structure in Drug Discovery

The 1H-indazole-3-amine core is a recognized "hinge-binding" fragment, a structural motif that has been successfully employed in the design of various kinase inhibitors.[1] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases. Consequently, a diverse array of indazole derivatives has been synthesized and evaluated for a range of therapeutic applications, most notably in oncology.

Known Biological Activities of Structurally Related Indazole Derivatives:
  • Kinase Inhibition: A significant body of research has focused on the development of indazole-based compounds as inhibitors of various protein kinases. These include:

    • Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-indazole-based derivatives have demonstrated inhibitory activity against FGFRs, which are implicated in various cancers.[2]

    • Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). Several 1H-indazol-3-amine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of Bcr-Abl.[2]

    • Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival, and its dysregulation is common in cancer. Some 3-ethynyl-1H-indazoles have been shown to inhibit this pathway.[3]

  • Antitumor Activity: Beyond specific kinase inhibition, various indazole derivatives have exhibited broader anti-proliferative effects against a range of human cancer cell lines.[1][4] For some derivatives, the proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of pathways such as the p53/MDM2 axis and Bcl2 family members.[4][5]

Crucial Caveat: It is imperative to reiterate that the aforementioned activities are associated with other, structurally distinct indazole derivatives. The specific substitutions on the indazole ring and the amine group of this compound will dictate its unique physicochemical properties and, consequently, its biological target profile.

II. A Proposed Research Framework for Mechanistic Elucidation

To address the current knowledge gap, a systematic and unbiased approach is required to determine the mechanism of action of this compound. The following experimental workflow is proposed as a comprehensive strategy for its initial characterization.

Tier 1: Broad-Based Phenotypic and Target-Agnostic Screening

The initial phase of investigation should aim to identify any biological activity of the compound without preconceived notions of its target.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Line Panel Selection: A diverse panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, hematological) should be selected. Normal, non-transformed cell lines should be included as a control for assessing cytotoxicity.

  • Compound Treatment: Cells are treated with a dose-response range of this compound for a defined period (e.g., 72 hours).

  • High-Content Imaging: Following treatment, cells are stained with a cocktail of fluorescent dyes to label various subcellular compartments and markers of cell health (e.g., nuclear morphology, mitochondrial membrane potential, cell permeability).

  • Image Acquisition and Analysis: Automated microscopy is used to capture images, and sophisticated image analysis software quantifies multiple phenotypic parameters.

  • Data Interpretation: The resulting multiparametric data is analyzed to identify statistically significant, dose-dependent changes in cellular phenotype induced by the compound. This can provide initial clues as to the compound's effects on processes such as cell proliferation, apoptosis, or cell cycle progression.

Logical Workflow for Initial Screening

G cluster_tier1 Tier 1: Initial Biological Characterization A Compound Synthesis & QC (this compound) B High-Content Phenotypic Screen (Diverse Cancer Cell Line Panel) A->B C Cytotoxicity Assessment (Normal Cell Lines) A->C D Data Analysis: Identify Phenotypic 'Hit' B->D C->D

Caption: Tier 1 Workflow for Initial Biological Activity Assessment.

Tier 2: Target Identification and Validation

Should the Tier 1 screening reveal a consistent and potent biological phenotype, the next critical step is to identify the molecular target(s) of this compound.

Experimental Protocol: Kinase Panel Screening

Given the prevalence of kinase inhibition among indazole derivatives, a logical starting point for target identification is a broad-panel kinase screen.

  • Assay Format: A radiometric or fluorescence-based in vitro kinase assay is utilized.

  • Kinase Panel: The compound is screened against a large, diverse panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).

  • Primary Hit Identification: Kinases exhibiting significant inhibition (e.g., >50% or >75%) are identified as primary hits.

  • Dose-Response Confirmation: The activity against primary hits is confirmed by generating full dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each interaction.

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C25%>10,000
.........

Logical Workflow for Target Identification

G cluster_tier2 Tier 2: Molecular Target Identification E Phenotypic 'Hit' from Tier 1 F Broad-Panel Kinase Screen (e.g., >400 kinases) E->F G Identify Primary Kinase 'Hits' F->G H IC50 Determination for 'Hits' G->H I Validated Molecular Target(s) H->I

Caption: Tier 2 Workflow for Identifying Molecular Targets.

Tier 3: Elucidation of Cellular Mechanism and Pathway Engagement

With a validated molecular target in hand, the final phase of the initial investigation involves confirming that the compound's cellular effects are a direct result of its interaction with the identified target.

Experimental Protocol: Target Engagement and Pathway Analysis

  • Cellular Target Engagement Assay: Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to confirm that the compound binds to its target protein within intact cells.

  • Phospho-protein Profiling: Western blotting or phospho-proteomics can be used to assess the phosphorylation status of the direct downstream substrates of the identified target kinase. A reduction in the phosphorylation of these substrates upon compound treatment provides strong evidence of on-target activity.

  • Phenotypic Rescue/Resistance Experiments: Genetic approaches, such as overexpressing the target kinase or introducing mutations that confer resistance to the compound, can be used to demonstrate that the observed cellular phenotype is dependent on the compound's interaction with its target.

Signaling Pathway Visualization: A Hypothetical Example

G cluster_pathway Hypothetical Signaling Pathway Compound 4-methoxy-1-methyl- 1H-indazol-3-amine TargetKinase Target Kinase (e.g., Kinase A) Compound->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation CellularEffect Cellular Effect (e.g., Apoptosis) Substrate->CellularEffect

References

Discovery of 4-methoxy-1-methyl-1H-indazol-3-amine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 4-methoxy-1-methyl-1H-indazol-3-amine and Its Analogs

Foreword

The indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide array of biological targets.[3] Indazole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the synthesis, biological evaluation, and structure-activity relationships of a specific, promising class of indazoles: this compound and its analogs. We will explore the causal logic behind experimental design, from initial synthesis to biological characterization, reflecting the integrated approach required for modern drug discovery.

The 1H-Indazol-3-amine Core: A Potent Kinase Hinge-Binder

Within the broader family of indazoles, the 1H-indazol-3-amine moiety has emerged as a particularly effective pharmacophore, especially for the inhibition of protein kinases.[6] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 1H-indazol-3-amine structure is adept at forming critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition.[6][7] This ability to anchor within the active site makes it an ideal starting point for developing targeted anticancer agents.[8]

Synthesis of the Core Scaffold: this compound

The synthesis of the target molecule is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the formation of the indazole ring system followed by N-alkylation.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for the synthesis of 3-aminoindazoles from 2-halobenzonitriles and subsequent N-methylation.[9][10][11]

Step 1: Synthesis of 4-methoxy-1H-indazol-3-amine (Intermediate 2)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-methoxybenzonitrile (1 ) (10 mmol, 1.51 g).

  • Solvent and Reagent Addition: Add ethanol (30 mL) followed by hydrazine hydrate (80% solution, 50 mmol, 3.13 g).

    • Rationale: Hydrazine hydrate acts as the nitrogen source for the pyrazole ring formation. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular cyclization onto the nitrile group. Ethanol is a suitable polar protic solvent for this transformation.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. A precipitate should form. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 4-methoxy-1H-indazol-3-amine (2 ) as a solid.

Step 2: Synthesis of this compound (Final Product 3)

  • Reaction Setup: In a 100 mL flask, dissolve the intermediate 2 (8 mmol, 1.42 g) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃) (12 mmol, 1.66 g) to the solution and stir for 15 minutes at room temperature.

    • Rationale: K₂CO₃ is a mild base used to deprotonate the N1 position of the indazole ring, forming the more nucleophilic indazolide anion, which is necessary for the subsequent alkylation step.

  • Alkylation: Add methyl iodide (CH₃I) (10 mmol, 1.42 g, 0.62 mL) dropwise to the suspension.

    • Rationale: Methyl iodide is a classic methylating agent. The reaction is an Sₙ2 substitution where the indazolide anion attacks the methyl group.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound (3 ).

Visualization: Synthetic Workflow

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation start 2-fluoro-6-methoxybenzonitrile (1) prod1 4-methoxy-1H-indazol-3-amine (2) start->prod1 Hydrazine Hydrate, Ethanol, Reflux prod2 This compound (3) prod1->prod2 CH3I, K2CO3, DMF

Caption: Synthetic route to this compound.

Analog Development and Structure-Activity Relationships (SAR)

Once the core scaffold is synthesized, analogs are created to probe the structure-activity relationship (SAR). The goal is to identify which structural modifications enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties (ADME). Based on extensive literature on indazole-based kinase inhibitors, modifications are typically explored at the N1 position, the C5/C6 positions of the benzene ring, and by derivatizing the 3-amino group.[7][12]

Key Modification Points and Rationale:
  • N1-Position: The methyl group in the parent compound provides metabolic stability and orients the molecule in the binding pocket. Varying this group with larger alkyl or aryl substituents can probe steric limits and introduce new interactions.

  • C6-Position: This position is often solvent-exposed and provides a vector for introducing solubilizing groups or moieties that can interact with surface residues of the target protein.[12]

  • 3-Amino Group: Acylation of this group with various substituted benzamides is a common strategy. This allows the molecule to extend out of the hinge region and form additional interactions in the deeper hydrophobic pocket of the kinase, a strategy successfully employed in inhibitors like Linifanib.[6]

Illustrative SAR Data

The following table summarizes hypothetical but representative SAR data based on published trends for 1H-indazol-3-amine derivatives as kinase inhibitors.[6][7][13]

Compound IDN1-SubstitutionC6-Substitution3-Amino DerivatizationKinase IC₅₀ (µM)
3 -CH₃-H-NH₂15.2
4a -CH₃-H4-Fluorobenzamide1.8
4b -CH₃-H4-(Piperazin-1-yl)benzamide0.05
4c -CH₂CH₃-H4-(Piperazin-1-yl)benzamide0.12
4d -CH₃-Br4-(Piperazin-1-yl)benzamide0.08

This table is for illustrative purposes to demonstrate SAR principles.

Interpretation of SAR:

  • Derivatizing the 3-amino group with a benzamide (Compound 4a ) significantly improves potency compared to the free amine (3 ).

  • Adding a solubilizing group like piperazine to the benzamide tail (Compound 4b ) dramatically increases potency, likely by engaging with solvent-exposed regions or forming additional hydrogen bonds.

  • Slightly increasing the size of the N1-substituent from methyl to ethyl (Compound 4c ) can sometimes slightly decrease potency, suggesting a snug fit for the methyl group.

  • Substitution at the C6 position (Compound 4d ) is generally well-tolerated and can be used to modulate physical properties.

Biological Evaluation and Mechanism of Action

Indazole analogs are frequently evaluated for their ability to inhibit specific protein kinases and to halt the proliferation of cancer cells that depend on those kinases.

Mechanism of Action: Kinase Inhibition

Many indazole-based drugs function as ATP-competitive inhibitors. They occupy the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascade that drives cell growth and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.[13][14]

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, BCR-ABL) GF->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Signals Inhibitor Indazole Analog (e.g., 4b) Inhibitor->RTK Binds to ATP Pocket BlockedRTK Inactive Kinase

Caption: Inhibition of a generic kinase signaling pathway by an indazole analog.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cell lines.[8]

  • Cell Seeding: Seed cancer cells (e.g., K562 chronic myeloid leukemia cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 100 µM to 0.01 µM) in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Therapeutic Potential and Future Outlook

The this compound scaffold and its analogs represent a fertile ground for the development of novel therapeutics, particularly in oncology. The core structure's proven ability to inhibit protein kinases provides a strong foundation for creating potent and selective drugs.[7] Future work will likely focus on:

  • Improving Selectivity: Developing analogs that inhibit a specific target kinase or a desired profile of kinases while avoiding off-target effects that could lead to toxicity.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against clinically observed resistance mutations, such as the T315I gatekeeper mutation in BCR-ABL.[15][16]

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the molecules to ensure they have good oral bioavailability, metabolic stability, and appropriate distribution in the body.

Conclusion

The discovery and optimization of this compound and its analogs exemplify a classic medicinal chemistry workflow. By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, this class of compounds holds significant promise for translation into clinically effective therapies. The principles outlined in this guide—understanding the core scaffold, systematically exploring SAR, and elucidating the mechanism of action—provide a comprehensive framework for researchers aiming to advance this and other promising molecular families in the field of drug discovery.

References

An In-Depth Technical Guide to the Crystal Structure of 4-Methoxy-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The specific arrangement of atoms and intermolecular forces within the crystalline state of these molecules is critical, as it dictates their physicochemical properties, such as solubility and stability, which are paramount for effective drug development. This guide provides a comprehensive analysis of the crystal structure of substituted 4-methoxy-1-methyl-1H-indazoles, using a representative sulfonamide derivative as a case study. We will explore the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering field-proven insights into the experimental causality and structural implications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole scaffold is a privileged bicyclic heterocycle, recognized for its ability to mimic the indole ring and act as an effective hinge-binding fragment in various protein kinases.[2] This bioisosteric relationship has led to the development of numerous successful drugs, including Pazopanib and Axitinib, which target tyrosine kinases involved in angiogenesis.[1] The derivatization of the indazole core, particularly at the 3-amino position, allows for the fine-tuning of a compound's pharmacological profile.[1]

The introduction of a 4-methoxy group and N-1 methylation, as seen in the core topic of this guide, further modulates the electronic and steric properties of the scaffold. Understanding the three-dimensional structure of these derivatives is not an academic exercise; it is a fundamental requirement for rational drug design. Crystal structure analysis provides definitive proof of molecular conformation, reveals the network of intermolecular interactions that stabilize the crystal lattice, and offers critical insights for structure-activity relationship (SAR) studies.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The protocol described herein is a robust, validated pathway for obtaining crystalline material suitable for X-ray diffraction analysis, based on established methodologies for similar indazole systems.[3]

Rationale for Synthetic Strategy

The chosen synthetic route involves a two-step process: (1) the reduction of a nitro-intermediate to form the key amine, followed by (2) derivatization via sulfonylation. This approach is widely used due to its reliability and the commercial availability of the starting materials.

  • Step 1: Reduction of the Nitro Group: The reduction of a nitro group to an amine is a classic and efficient transformation. The use of stannous chloride (SnCl₂) in ethanol is a field-proven method that proceeds under relatively mild conditions with high yields. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is protonated by the alcoholic solvent, ultimately yielding the amine.

  • Step 2: Sulfonylation of the Amine: The subsequent reaction of the synthesized amine with a sulfonyl chloride in the presence of a mild base like pyridine creates a stable sulfonamide bond. This derivatization is crucial as it introduces a common pharmacophore and provides additional hydrogen bond donors and acceptors, which can facilitate the formation of a stable, well-ordered crystal lattice.

Experimental Protocol: Synthesis and Crystallization

This protocol details the synthesis of a representative derivative, 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide , which serves as our primary example for structural analysis.[3]

PART A: Synthesis

  • Reduction:

    • Suspend 1-methyl-5-nitroindazole (1.22 mmol) and anhydrous stannous chloride (SnCl₂, 6.1 mmol) in absolute ethanol (25 mL).

    • Heat the mixture at 333 K (60 °C) for 6 hours with stirring. Monitor the reaction by TLC until the starting material is consumed.

    • Allow the solution to cool to room temperature.

    • Carefully adjust the pH to 7-8 by adding a 5% aqueous potassium bicarbonate solution.

    • Extract the product into ethyl acetate (3 x 20 mL).

    • Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude amine intermediate (1-methyl-1H-indazol-5-amine).

  • Sulfonylation:

    • Immediately dissolve the crude amine in pyridine (5 mL).

    • Add 4-methoxybenzenesulfonyl chloride (1.25 mmol) to the solution at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Concentrate the mixture in vacuo.

    • Purify the resulting residue by flash chromatography (eluent: Ethyl acetate/Hexane, 1:9 v/v) to yield the pure title compound.

PART B: Crystallization

  • Solvent Selection: The choice of solvent is critical for growing diffraction-quality crystals. Acetone was identified as a suitable solvent for this derivative.[3] A good crystallization solvent is one in which the compound has moderate solubility, allowing for a slow approach to supersaturation.

  • Slow Evaporation Method:

    • Dissolve the purified compound in a minimal amount of acetone in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days.

    • Monitor for the formation of well-defined, single crystals.

X-Ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The following section outlines the workflow and presents the structural data for our representative compound.

Experimental Workflow for X-Ray Diffraction

The process of structure determination is a self-validating system, where the quality of the final model is rigorously checked against the experimental data.

G cluster_0 Data Collection cluster_1 Structure Solution cluster_2 Structure Refinement crystal Mount Single Crystal diffractometer Collect Diffraction Data (Bruker X8 APEXII) crystal->diffractometer X-ray beam (Mo Kα radiation) reduction Data Reduction & Absorption Correction (SAINT/SADABS) diffractometer->reduction solve Solve Structure (Direct Methods - SHELXS) reduction->solve refine Refine Structure (Full-Matrix Least-Squares on F² - SHELXL) solve->refine validate Validation & CIF Generation (PLATON/publCIF) refine->validate

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Geometry

The analysis of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide yielded a monoclinic crystal system with the space group P2₁/n.[3] The key crystallographic parameters are summarized in the table below. This data serves as the foundational fingerprint of the crystalline state.

ParameterValue[3]
Chemical FormulaC₁₅H₁₅N₃O₃S
Formula Weight317.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1069 (3)
b (Å)13.6178 (3)
c (Å)10.8530 (2)
β (°)90.777 (2)
Volume (ų)1493.60 (6)
Z (Molecules/Unit Cell)4
Calculated Density (Mg/m³)1.411
R[F² > 2σ(F²)]0.041
wR(F²)0.125
Goodness-of-fit (S)1.02

The indazole ring system itself is remarkably planar, with a maximum deviation of only 0.013 Å.[3] However, the molecule as a whole is not planar. A significant conformational feature is the dihedral angle between the indazole ring system and the 4-methoxybenzene ring, which is 50.11 (7)°.[3] This twist is a critical piece of structural information, as it defines the relative spatial orientation of these two key pharmacophoric elements and would be essential for accurate molecular docking studies.

Intermolecular Interactions: The Forces That Build the Crystal

The stability of a crystal lattice is dictated by a complex network of non-covalent interactions. Identifying and understanding these interactions is crucial for predicting crystal packing and properties like melting point and solubility. In our representative structure, hydrogen bonds are the dominant cohesive force.[3]

Hydrogen Bonding Network

The crystal packing is primarily directed by a combination of N—H···N and C—H···O hydrogen bonds. Specifically, the sulfonamide N—H group acts as a hydrogen bond donor to the pyrazolic N2 atom of an adjacent molecule. This interaction links the molecules into chains propagating along the b-axis.[3]

G mol1 {Molecule A | {Indazole Ring | Sulfonamide Moiety}} mol2 {Molecule B | {Indazole Ring | Sulfonamide Moiety}} mol1:s->mol2:n N-H···N Hydrogen Bond (Links molecules into chains)

Caption: Primary hydrogen bonds stabilizing the crystal lattice.

The geometry of these hydrogen bonds provides a quantitative measure of their strength and directionality.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···N20.892.193.03158
C8—H8A···O10.962.553.48163
Data derived from the reported structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.[3]

This table quantifies the precise geometric arrangement of the atoms involved in hydrogen bonding. The D···A distances and the near-linear D—H···A angles are indicative of significant, structure-directing interactions. The absence of other strong interactions, such as π-π stacking, suggests that this hydrogen-bonding motif is the primary driver of the crystal packing.[4]

Conclusion and Future Directions

This guide has provided a detailed, experimentally grounded overview of the crystal structure of a representative 4-methoxy-1-methyl-1H-indazole derivative. We have demonstrated a reliable protocol for synthesis and crystallization and have elucidated the key structural features and intermolecular interactions that define its solid-state architecture. The planarity of the indazole core, the significant dihedral angle between the aromatic systems, and the specific hydrogen-bonding network are all critical parameters for computational chemists and drug designers.

The methodologies and analyses presented here serve as a robust template for the investigation of other derivatives in this class. Future work should focus on obtaining crystal structures of derivatives with substitutions at the 3-amino position to provide a direct comparison and further enrich the structure-activity relationship database for this vital class of medicinal compounds.

References

An In-Depth Technical Guide to 4-methoxy-1-methyl-1H-indazol-3-amine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methoxy-1-methyl-1H-indazol-3-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identity, explore plausible synthetic routes based on established indazole chemistry, and discuss its potential applications as a strategic building block in the design of novel therapeutics.

Core Compound Identification and Properties

Accurate identification is the bedrock of scientific research. This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds known for its prevalence in a multitude of marketed drugs.[1] The defining structural features of this molecule are the indazole core, a methoxy group at the 4-position, a methyl group on the indazole nitrogen at the 1-position, and an amine group at the 3-position.

These features are precisely captured by its chemical identifiers, which ensure unambiguous communication and data retrieval in global databases.

IdentifierValueSource
IUPAC Name This compoundAdvanced ChemBlocks[2]
CAS Number 1305711-34-5Sigma-Aldrich, Advanced ChemBlocks[2]
InChIKey NYVQTRCMCJMRST-UHFFFAOYSA-NSigma-Aldrich
Molecular Formula C₉H₁₁N₃OAdvanced ChemBlocks[2]
Molecular Weight 177.21 g/mol Advanced ChemBlocks[2]
Canonical SMILES CN1N=C(N)C2=C1C=CC=C2OCDerived from IUPAC Name

The presence of the 3-aminoindazole moiety is particularly noteworthy. This functional group is a well-established "hinge-binding" fragment in many kinase inhibitors, where it forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.[1] The specific substitution pattern—a 4-methoxy and a 1-methyl group—offers chemists fine-tuned control over the molecule's steric and electronic properties, which can be exploited to optimize potency, selectivity, and pharmacokinetic profiles of derivative compounds.

Strategic Synthesis of 3-Aminoindazoles

A general and effective method for this transformation is the copper-catalyzed coupling of a 2-halobenzonitrile with a hydrazine derivative, followed by cyclization.[3] This cascade process is efficient for creating a diverse range of 3-aminoindazoles.

Proposed Synthetic Workflow

The synthesis would logically begin from a readily available starting material, 2-fluoro-6-methoxybenzonitrile. The reaction would proceed through a two-step sequence involving nucleophilic substitution with methylhydrazine followed by an intramolecular cyclization.

G cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Intramolecular Cyclization A 2-Fluoro-6-methoxybenzonitrile C Intermediate Hydrazine Derivative A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, heat) B Methylhydrazine B->C D This compound C->D Base-mediated cyclization (e.g., NaH, THF) G A Start: this compound Core Building Block B Step 1: Library Synthesis Amide coupling, Suzuki reactions, etc. A:f1->B:f0 C Step 2: Biological Screening In vitro assays (e.g., kinase panels) B:f1->C:f0 D Step 3: Hit Identification Identify active compounds C:f1->D:f0 E Step 4: Lead Optimization Structure-Activity Relationship (SAR) studies D:f1->E:f0 E->B Iterative Design F End: Preclinical Candidate Optimized potency, selectivity, and ADME properties E:f1->F:f0

References

A Technical Guide to 4-methoxy-1-methyl-1H-indazol-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology. This guide focuses on a specific, functionalized derivative, 4-methoxy-1-methyl-1H-indazol-3-amine , a key heterocyclic building block poised for significant applications in drug discovery and development. Its strategic placement of methoxy, methyl, and amine groups offers medicinal chemists a versatile platform for synthesizing complex molecules with high biological activity. The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1]

Core Molecular Profile

The fundamental characteristics of this compound are summarized below, providing the essential physicochemical identifiers for this compound.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O[2]
Molecular Weight 177.21 g/mol [2]
CAS Number 1305711-34-5[2]
IUPAC Name This compound[2]
SMILES NC1=NN(C)C2=C1C(OC)=CC=C2[2]

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a viable synthetic route can be constructed based on established methodologies for analogous 3-aminoindazoles. The most common and effective approach involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[3][4]

Proposed Synthetic Workflow

A plausible and efficient synthesis begins with a suitably substituted benzonitrile, proceeding through a regioselective cyclization.

SynthesisWorkflow A 2-Fluoro-6-methoxybenzonitrile C 4-methoxy-1H-indazol-3-amine A->C n-Butanol, Reflux B Hydrazine Hydrate B->C E This compound C->E Base (e.g., NaH), Solvent (e.g., DMF) D Methylating Agent (e.g., Dimethyl Sulfate) D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-methoxy-1H-indazol-3-amine

  • To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol (approx. 10 mL per gram of nitrile), add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-methoxy-1H-indazol-3-amine.[3]

Step 2: N-Methylation to Yield this compound

  • Suspend 4-methoxy-1H-indazol-3-amine (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF).

  • Cool the mixture in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, approx. 1.2 eq), portion-wise.

  • Stir the reaction at 0 °C for 30 minutes before adding a methylating agent, such as dimethyl sulfate or iodomethane (1.2 eq), dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound, this compound.

Predicted Analytical Data

Based on data from structurally similar indazole derivatives, the following spectral characteristics can be anticipated:

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons (around 3.9-4.1 ppm), a singlet for the methoxy protons (around 3.8-3.9 ppm), and distinct aromatic protons in the range of 6.5-7.5 ppm. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Characteristic peaks would include the N-methyl carbon (around 34-36 ppm), the methoxy carbon (around 55-56 ppm), and aromatic carbons, with the carbon bearing the methoxy group appearing further downfield.

  • Mass Spectrometry (ESI-MS): A prominent ion corresponding to [M+H]⁺ at m/z 178.2 would be expected.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The 3-aminoindazole moiety is a well-established pharmacophore that anchors within the ATP-binding site of many kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[1][4]

Derivatives of 1H-indazole-3-amine are core components of several clinically important anti-cancer drugs, including:

  • Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma.[6]

  • Linifanib: A potent tyrosine kinase receptor inhibitor.[4]

The strategic design of kinase inhibitors often involves the modification of the core indazole scaffold. The amine at the 3-position serves as a crucial attachment point for side chains that can extend into other pockets of the kinase active site, thereby enhancing potency and selectivity.

Logical Workflow for Kinase Inhibitor Synthesis

The use of this compound as a starting material for a hypothetical kinase inhibitor synthesis is outlined below.

KinaseInhibitorSynthesis cluster_0 Core Building Block cluster_1 Side Chain Introduction A This compound C Amide Coupling A->C B Carboxylic Acid or Acyl Chloride Fragment (R-COOH or R-COCl) B->C D Target Kinase Inhibitor C->D Formation of Amide Bond

Caption: Generalized workflow for synthesizing kinase inhibitors from the title compound.

This workflow demonstrates how the amine group of this compound can be acylated to introduce a variety of side chains (R-groups), which are designed to interact with specific amino acid residues within the target kinase. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of the final drug candidate. The methoxy and methyl groups on the indazole ring can also play important roles in modulating solubility, metabolic stability, and target engagement.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block for the creation of next-generation therapeutics. Its molecular architecture is ideally suited for the synthesis of kinase inhibitors and other targeted therapies. For researchers in drug discovery, this compound represents a valuable starting point for developing novel treatments for cancer and other debilitating diseases, underscoring the enduring importance of the indazole scaffold in medicinal chemistry.

References

An In-depth Technical Guide to 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methoxy-1-methyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, and potential applications, offering valuable insights for professionals in drug discovery and development.

Core Compound Identity

Chemical Name: this compound CAS Number: 1305711-34-5 Molecular Formula: C₉H₁₁N₃O Molecular Weight: 177.21 g/mol

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be strategically approached in a two-step process, commencing with the formation of the indazole core followed by N-methylation. This pathway is designed for efficiency and regiochemical control.

Synthesis of the Precursor: 4-methoxy-1H-indazol-3-amine

The foundational indazole scaffold is accessible through the cyclization of a suitably substituted benzonitrile. A common and effective method involves the reaction of 2-fluoro-6-methoxybenzonitrile with hydrazine.

Reaction Scheme:

G start 2-Fluoro-6-methoxybenzonitrile intermediate 4-methoxy-1H-indazol-3-amine start->intermediate Cyclization hydrazine Hydrazine (N2H4) hydrazine->intermediate

Caption: Synthesis of the 4-methoxy-1H-indazol-3-amine precursor.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-fluoro-6-methoxybenzonitrile in a suitable high-boiling solvent such as n-butanol, add an excess of hydrazine hydrate.

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The causality behind using a high-boiling solvent is to ensure the reaction reaches the necessary activation energy for the nucleophilic aromatic substitution and subsequent cyclization to occur efficiently.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water or a non-polar solvent like hexane to precipitate the product.

  • Purification: The crude 4-methoxy-1H-indazol-3-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure precursor.

N-Methylation to Yield this compound

The final step involves the selective methylation of the indazole nitrogen. The N1 position is generally more nucleophilic and sterically accessible in 3-aminoindazoles, leading to the desired product.

Reaction Scheme:

G precursor 4-methoxy-1H-indazol-3-amine final_product This compound precursor->final_product N-Methylation methylating_agent Methylating Agent (e.g., CH3I, (CH3)2SO4) methylating_agent->final_product base Base (e.g., K2CO3, NaH) base->final_product

Caption: N-methylation of the precursor to the final product.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-methoxy-1H-indazol-3-amine in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the indazole nitrogen. The choice of a non-protic solvent is critical to prevent unwanted side reactions with the strong base and the electrophilic methylating agent.

  • Addition of Methylating Agent: To the stirred suspension, add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques and expected data are crucial for a self-validating system of protocols.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Aromatic protons (approx. 6.5-7.5 ppm), a singlet for the methoxy group (approx. 3.9 ppm), a singlet for the N-methyl group (approx. 3.7 ppm), and a broad singlet for the amine protons (approx. 4.5-5.5 ppm).
¹³C NMR Aromatic carbons (approx. 100-155 ppm), methoxy carbon (approx. 55 ppm), and N-methyl carbon (approx. 30-35 ppm).
Mass Spec. Expected [M+H]⁺ ion at m/z 178.0975, corresponding to the molecular formula C₉H₁₂N₃O⁺.
IR Characteristic N-H stretching vibrations for the amine group (approx. 3300-3500 cm⁻¹), C-H stretching for aromatic and alkyl groups (approx. 2850-3100 cm⁻¹), and C-O stretching for the methoxy group (approx. 1020-1250 cm⁻¹).

Analytical Workflow

G synthesis Synthesized Compound tlc_hplc Purity Check (TLC/HPLC) synthesis->tlc_hplc nmr Structure Elucidation (¹H, ¹³C NMR) tlc_hplc->nmr ms Molecular Weight Confirmation (MS) nmr->ms ir Functional Group Analysis (IR) ms->ir final Confirmed Structure and Purity ir->final G kinase Protein Kinase (ATP-binding pocket) substrate Substrate kinase->substrate Phosphorylates no_phosphorylation Inhibition of Phosphorylation kinase->no_phosphorylation atp ATP atp->kinase Binds inhibitor This compound inhibitor->kinase Competitively Binds inhibitor->no_phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate

Methodological & Application

Introduction: The Emerging Role of Indazole Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of 4-methoxy-1-methyl-1H-indazol-3-amine, a novel compound of interest in oncological research. This document provides the scientific rationale, detailed experimental protocols, and safety guidelines for its investigation.

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous compounds with diverse biological activities.[1][2] In oncology, this heterocyclic system is particularly noteworthy. For instance, Linifanib, which features a 1H-indazole-3-amine structure, is known to effectively bind the hinge region of tyrosine kinases, a critical interaction for its anti-cancer effects.[1] This history of clinical relevance provides a strong impetus for the investigation of novel indazole derivatives as potential therapeutic agents.

This guide focuses on This compound , a specific analog within this promising chemical class. While direct published research on this particular molecule is nascent, extensive studies on closely related 1H-indazole-3-amine derivatives have revealed potent anti-proliferative and pro-apoptotic activities across a range of human cancer cell lines.[1][2][3] These findings establish a compelling scientific premise for the systematic evaluation of this compound.

This document serves as a comprehensive resource for researchers, outlining a logical, step-by-step framework for its preclinical assessment, from initial cytotoxicity screening to mechanistic elucidation.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[Advanced ChemBlocks Corp.[4]]
CAS Number 1305711-34-5[Advanced ChemBlocks Corp.[4]]
Molecular Formula C₉H₁₁N₃O[Advanced ChemBlocks Corp.[4]]
Molecular Weight 177.21 g/mol [Advanced ChemBlocks Corp.[4]]
Canonical SMILES CN1N=C(N)C2=C1C=CC=C2OC[Advanced ChemBlocks Corp.[4]]

Part 1: Scientific Rationale & Hypothesized Mechanism of Action

Insights from studies on analogous 1H-indazole-3-amine derivatives provide a strong foundation for hypothesizing the biological activity of this compound. Research has shown that compounds with this core structure can induce cancer cell death through the modulation of key regulatory pathways.[1][3]

Potential Molecular Targets and Signaling Pathways

A key study on a series of novel 1H-indazole-3-amine derivatives identified a lead compound, 6o , which demonstrated significant and selective cytotoxicity against the K562 chronic myeloid leukemia cell line.[1][3] Mechanistic investigations revealed that its anti-cancer effects are likely mediated through two interconnected pathways:

  • Induction of Apoptosis: The compound was found to modulate the expression of Bcl-2 family proteins. Specifically, it decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic cascade.

  • p53/MDM2 Pathway Interaction: The study also suggested that the compound's activity may be linked to the p53 tumor suppressor pathway. By potentially inhibiting the interaction between p53 and its negative regulator, MDM2, the compound could lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[1][3]

Based on this precedent, a primary hypothesis is that this compound may exert its anti-neoplastic effects by triggering programmed cell death in cancer cells.

G cluster_0 Cellular Stress Signals cluster_1 p53/MDM2 Pathway cluster_2 Apoptosis Regulation (Bcl-2 Family) cluster_3 Cellular Outcomes Indazole 4-methoxy-1-methyl- 1H-indazol-3-amine (Hypothesized) MDM2 MDM2 Indazole->MDM2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates p53 p53 (Stabilized & Activated) MDM2->p53 Inhibits (Degradation) p53->Bax Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Hypothesized signaling pathway for this compound.
Target Cancer Cell Lines for Initial Screening

The aforementioned study provides a logical starting point for selecting cell lines for initial screening. The anti-proliferative activity of related compounds was evaluated against a panel of human cancer cell lines, revealing varying degrees of sensitivity.

Table 1: IC₅₀ Values of a Lead Indazole Derivative (Compound 6o) Against Various Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Selectivity Insight
K562 Chronic Myeloid Leukemia5.15High sensitivity observed.
A549 Lung Carcinoma>50Lower sensitivity.
PC-3 Prostate Cancer>50Lower sensitivity.
Hep-G2 Hepatoma>50Lower sensitivity.
HEK-293 Normal Human Kidney33.2Demonstrates selectivity for cancer cells over normal cells.
Data sourced from Wang et al., Int J Mol Sci., 2023.[1][3]

Based on these data, an initial screening panel for this compound should ideally include K562 as a potentially sensitive cell line and a less sensitive line like A549 to assess the spectrum of activity. Including a non-cancerous cell line such as HEK-293 is crucial for early assessment of cytotoxicity and therapeutic index.

Part 2: Experimental Workflows and Protocols

This section provides detailed protocols for the initial characterization of this compound's anti-cancer properties. The workflow is designed to progress from broad screening to more specific mechanistic studies.

G Start Stock Solution Prep (4-methoxy-1-methyl- 1H-indazol-3-amine) MTT Protocol 2.1: Anti-Proliferation Screen (MTT Assay) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Protocol 2.2: Apoptosis Assay (Annexin V / PI) IC50->Apoptosis Treat cells at IC₅₀ CellCycle Protocol 2.3: Cell Cycle Analysis (PI Staining) IC50->CellCycle Treat cells at IC₅₀ WesternBlot Protocol 2.4: Mechanistic Analysis (Western Blot) Apoptosis->WesternBlot Confirm apoptotic pathway CellCycle->WesternBlot Confirm cell cycle proteins Conclusion Data Synthesis & Mechanistic Hypothesis WesternBlot->Conclusion

Logical workflow for the preclinical evaluation of the target compound.
Protocol 2.1: In Vitro Anti-proliferative Activity (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells, providing a robust method to quantify cytotoxicity.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell lines (e.g., K562, A549) and a normal cell line (e.g., HEK-293)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create working solutions (e.g., 200, 100, 50, 25, 12.5, 6.25 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 2.2: Apoptosis Induction Analysis (Annexin V-FITC / Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells (at the predetermined IC₅₀ concentration for 24-48 hours)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound at its IC₅₀ concentration. Include a vehicle-treated control.

  • After incubation, harvest the cells (including floating cells in the supernatant) and wash them twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Part 3: Compound Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any novel chemical compound. The following guidelines are synthesized from available Safety Data Sheets (SDS).[5][6][7]

3.1 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.[5][6][7]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[5][6][7]

  • Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of dust or aerosols.[5]

3.2 Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not ingest.[5][6]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

3.3 First Aid Measures:

  • If Swallowed: Rinse mouth and call a physician or poison control center immediately. Do NOT induce vomiting.[5]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5][7]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]

Conclusion and Future Directions

This compound represents a promising candidate for anti-cancer drug discovery, backed by a strong rationale derived from the demonstrated activity of its structural analogs. The experimental framework provided here offers a clear path for its initial preclinical evaluation.

Positive results from these in vitro studies—specifically, potent and selective cytotoxicity, coupled with the induction of apoptosis—would warrant progression to more advanced investigations. Future directions would include:

  • Broad Kinase Profiling: To identify specific kinase targets, which are often modulated by indazole-containing compounds.

  • In Vivo Efficacy Studies: Using xenograft mouse models derived from sensitive cell lines (e.g., K562) to assess anti-tumor activity and tolerability in a living system.

  • Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism, and excretion properties of the compound, which are critical for its development as a drug.

By systematically applying the protocols and principles outlined in this guide, researchers can effectively characterize the therapeutic potential of this compound and contribute to the development of next-generation oncology treatments.

References

Application Notes and Protocols for the Characterization of 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents, particularly in oncology.[1] Compounds bearing the 1H-indazole-3-amine core have been identified as effective hinge-binding fragments for various protein kinases, playing a crucial role in the activity of drugs like Linifanib.[1] Given this precedent, this document outlines a comprehensive strategy for the experimental characterization of a novel indazole derivative, 4-methoxy-1-methyl-1H-indazol-3-amine .

This guide is designed for researchers, scientists, and drug development professionals. It provides a strategic workflow, from initial target screening to essential preclinical safety and pharmacokinetic profiling. The protocols herein are presented not merely as a sequence of steps, but with a rationale rooted in established drug discovery principles, empowering the user to make informed decisions and interpret data with confidence. We will explore two primary hypotheses for the compound's mechanism of action: inhibition of protein kinases and modulation of G-protein coupled receptors (GPCRs), two of the most important classes of drug targets.[2]

Experimental Strategy: A Phased Approach to Characterization

A logical, phased approach is critical to efficiently characterize a novel compound. The following workflow is proposed to systematically evaluate the biological activity of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Profiling Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Hit Identification Target Validation Target Validation Cell-Based Assays->Target Validation Confirmation of Cellular Activity ADME/Tox Assays ADME/Tox Assays Target Validation->ADME/Tox Assays Mechanism Elucidation

Caption: Phased experimental workflow for compound characterization.

Phase 1: Primary Screening - Identifying a Molecular Target

The initial phase aims to identify the primary molecular target of this compound by screening against two major classes of drug targets: protein kinases and GPCRs.

Hypothesis A: Protein Kinase Inhibitor

Given the prevalence of indazole derivatives as kinase inhibitors, this is a primary and logical starting point.[2]

This assay is a robust, high-throughput method to determine if the compound binds to the ATP-binding site of a kinase.[3][4] It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site.[3]

Principle: A compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).

    • Prepare a solution of the target kinase and the europium-labeled anti-tag antibody in the assay buffer.

    • Prepare a solution of the Alexa Fluor® 647-labeled tracer at the recommended concentration.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 8 µL of the kinase/antibody solution to all wells.

    • Add 4 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (europium) and 665 nm (Alexa Fluor® 647).[4]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Assay Format TR-FRET
Detection Lanthanide fluorescence
Output IC50 (concentration for 50% inhibition)
Hypothesis B: GPCR Modulator

GPCRs represent another major class of drug targets.[5] It is prudent to screen the compound for activity at a representative panel of GPCRs.

This "gold standard" assay directly measures the ability of a compound to bind to a specific GPCR by competing with a radioactively labeled ligand.[6][7]

Principle: An unlabeled compound that binds to the receptor will displace the radioligand, leading to a decrease in the measured radioactivity associated with the receptor preparation.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand at a concentration close to its Kd.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of the membrane preparation, 50 µL of the diluted compound, and 50 µL of the radioligand solution.[8]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold buffer.[8]

    • Dry the filter plate and add scintillation cocktail.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the compound concentration and fit the data to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

ParameterDescription
Assay Format Radiometric
Detection Scintillation counting
Output Ki (inhibition constant)

Phase 2: Cellular Activity - Assessing Physiological Effects

If a "hit" is identified in the primary biochemical screens, the next step is to determine if the compound exhibits activity in a cellular context.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a panel of kinase-dependent lines if a kinase hit was identified) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[9]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

ParameterDescription
Assay Format Colorimetric
Detection Absorbance at 570 nm
Output GI50 (growth inhibition of 50%)

Phase 3: Mechanism of Action - Validating the Target

Once cellular activity is confirmed, it is crucial to verify that the observed effect is mediated through the intended molecular target.

If the compound is a kinase inhibitor, it should reduce the phosphorylation of the kinase's downstream substrates in a cellular context. Western blotting is a standard technique to detect these changes.[10]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein.

G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 1 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 2 Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer 3 Blocking Blocking Membrane Transfer->Blocking 4 Primary Antibody Primary Antibody Blocking->Primary Antibody 5 Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody 6 Detection Detection Secondary Antibody->Detection 7 Analysis Analysis Detection->Analysis 8

Caption: Western blotting workflow for phosphoprotein analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

    • Quantify the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by heating in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Do not use milk for blocking as it contains phosphoproteins that can cause high background.[10]

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

    • Quantify the band intensities to determine the relative decrease in phosphorylation.

Phase 4: Preclinical Profiling - Assessing Drug-Like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential to identify potential liabilities.[11][12]

This assay determines if the compound inhibits major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions.[13][14]

Principle: The compound is incubated with human liver microsomes and a specific substrate for a particular CYP isoform. The inhibition of the enzyme is measured by the decreased formation of the substrate's metabolite.[15]

Step-by-Step Protocol:

  • Incubation:

    • In a 96-well plate, incubate human liver microsomes, the test compound at various concentrations, and a CYP isoform-specific substrate (e.g., phenacetin for CYP1A2).

    • Initiate the reaction by adding a cofactor solution (e.g., NADPH).

    • Incubate at 37°C for a specified time.

  • Sample Processing and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

CYP IsoformProbe Substrate
CYP1A2 Phenacetin
CYP2C9 Diclofenac
CYP2D6 Dextromethorphan
CYP3A4 Midazolam

Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia. Therefore, screening for hERG liability is a critical safety assessment.[16][17]

Principle: A thallium flux assay is a common high-throughput method. Cells expressing the hERG channel are loaded with a fluorescent dye that is quenched by thallium. When the channels open, thallium enters the cell and quenches the fluorescence. A hERG inhibitor will block this influx, resulting in a higher fluorescence signal.[16]

Step-by-Step Protocol:

  • Cell Preparation:

    • Load a stable cell line expressing the hERG channel (e.g., hERG-HEK293) with a thallium-sensitive fluorescent dye.[16]

    • Plate the cells in a 384-well plate.

  • Compound Incubation:

    • Add the test compound at various concentrations to the wells.

    • Incubate at room temperature.

  • Thallium Flux and Detection:

    • Add a stimulation buffer containing thallium to open the hERG channels.

    • Immediately measure the fluorescence intensity over time using a kinetic plate reader.[16]

  • Data Analysis:

    • Calculate the percent inhibition of the thallium flux for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial characterization of this compound. The data generated from these assays will provide critical insights into its biological activity, mechanism of action, and potential as a therapeutic agent. Positive results in these in vitro studies would warrant further investigation, including selectivity profiling against a broader panel of kinases or GPCRs, more detailed mechanistic studies, and ultimately, in vivo efficacy and safety studies in relevant disease models.

References

Application Notes and Protocols for In Vitro Studies with 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Notably, various substituted indazole derivatives have garnered significant attention for their potent antitumor properties.[1][2] Compounds incorporating the 1H-indazole-3-amine framework have been shown to act as effective hinge-binding fragments for kinases, a critical class of enzymes often dysregulated in cancer.[3] This has led to the development of clinically relevant kinase inhibitors.

Given this precedent, novel derivatives such as 4-methoxy-1-methyl-1H-indazol-3-amine warrant thorough investigation as potential anticancer agents. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, outlining a logical progression from broad cytotoxicity screening to more focused mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to assess the compound's efficacy and begin to unravel its mechanism of action.

Part 1: Initial Evaluation - Cytotoxicity Profiling

The first critical step in evaluating a potential anticancer compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This allows for the quantification of its potency (typically as an IC₅₀ value) and an initial assessment of its selectivity. The MTT assay is a widely adopted, reliable, and high-throughput method for this purpose.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[5]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Select & Culture Cancer Cell Lines (e.g., A549, K562, PC-3) seed Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) prep_cells->seed prep_compound Prepare Stock Solution of This compound in DMSO prep_serial Perform Serial Dilutions of Compound treat Treat Cells with Compound Dilutions (48-72 hours) prep_serial->treat incubate1 Allow Cells to Adhere (24 hours) seed->incubate1 incubate1->treat add_mtt Add MTT Reagent (Incubate 4 hours) treat->add_mtt solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50 G cluster_bcl2 Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase compound 4-methoxy-1-methyl- 1H-indazol-3-amine bax Bax (Pro-apoptotic) (Upregulated) compound->bax alters ratio bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) compound->bcl2 alters ratio cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits cas9 Pro-Caspase-9 cyto_c->cas9 act_cas9 Cleaved Caspase-9 (Active) cas9->act_cas9 cleavage cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Cleaved Caspase-3 (Active) cas3->act_cas3 cleavage parp PARP act_cas3->parp c_parp Cleaved PARP parp->c_parp cleavage apoptosis Apoptosis c_parp->apoptosis G cluster_reaction Reaction Steps cluster_analysis Data Analysis reagents Prepare Reagents: - Purified Kinase - Substrate - ATP - Assay Buffer pre_incubate Pre-incubate Kinase with Compound reagents->pre_incubate compound Prepare Serial Dilutions of This compound compound->pre_incubate initiate Initiate Reaction (Add ATP + Substrate) pre_incubate->initiate react Incubate at RT (e.g., 60 minutes) initiate->react stop Stop Reaction (e.g., add EDTA) react->stop detect Add Detection Reagent (e.g., ADP-Glo, TR-FRET) stop->detect read Measure Signal (Luminescence/Fluorescence) detect->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50

References

Application Notes & Protocols: Evaluating the In Vivo Efficacy of 4-methoxy-1-methyl-1H-indazol-3-amine in Oncology Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology

The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives being investigated for a wide range of biological activities, including potent anti-tumor effects. Substituted 1H-indazole-3-amine derivatives, in particular, have garnered significant attention for their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression. Emerging in vitro evidence suggests that compounds within this class can exert their cytotoxic effects against cancer cells by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway, leading to cell cycle arrest and programmed cell death.[1][2][3][4][5]

One such derivative, 4-methoxy-1-methyl-1H-indazol-3-amine, is a novel investigational compound. Based on the activity of structurally related molecules, it is hypothesized that this compound may exhibit significant anti-neoplastic properties. Specifically, a closely related 1H-indazole-3-amine derivative demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, suggesting a potential therapeutic application in hematological malignancies and other cancers.[1][2][3][4]

This document provides a comprehensive guide for researchers to design and execute preclinical in vivo studies to evaluate the efficacy of this compound. We will detail protocols for establishing relevant animal models, treatment administration, and robust endpoint analysis, thereby providing a framework for generating crucial data for its preclinical development.

Scientific Rationale for Animal Model Selection

The choice of an appropriate animal model is critical for translating in vitro findings to a complex in vivo system. Based on the demonstrated in vitro efficacy of 1H-indazole-3-amine derivatives against human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma), we recommend the use of cell line-derived xenograft (CDX) models.[2][4][5] These models involve the implantation of human tumor cells into immunodeficient mice and are a well-established platform for assessing the anti-tumor activity of novel therapeutic agents.[6][7][8]

Recommended Animal Models:
Cancer Type Cell Line Model Type Rationale
Chronic Myeloid Leukemia (CML) K562Subcutaneous XenograftHigh in vitro sensitivity to related indazole derivatives.[1][2] The subcutaneous model is straightforward, allows for easy tumor measurement, and is suitable for initial efficacy screening.[7][8]
Non-Small Cell Lung Cancer (NSCLC) A549Subcutaneous & Orthotopic XenograftA549 is a widely used and well-characterized NSCLC cell line.[1][9] The subcutaneous model provides initial efficacy data, while the orthotopic model offers a more clinically relevant microenvironment to study tumor growth in the lung parenchyma.[5][10]
Hepatocellular Carcinoma (HCC) HepG2Subcutaneous & Orthotopic XenograftHepG2 xenografts are a standard model for liver cancer research.[2][3] The orthotopic model, in particular, allows for the study of the compound's effect in the native liver microenvironment.[2][11]

Animal Strain: Immunodeficient mice, such as athymic nude (Foxn1nu) or NOD/SCID mice, are required for establishing xenografts as they lack a functional adaptive immune system, preventing the rejection of human tumor cells.[6]

Hypothesized Mechanism of Action

Based on preliminary data from analogous compounds, this compound is postulated to induce apoptosis in cancer cells through the intrinsic pathway. This involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins (e.g., Bax), subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade. This is potentially linked to the stabilization and activation of the p53 tumor suppressor protein.

G cluster_pathway Hypothesized Signaling Pathway Compound Compound Bcl2 Bcl2 Compound->Bcl2 Inhibits p53_MDM2 p53/MDM2 Pathway Compound->p53_MDM2 Modulates Bax Bax Bcl2->Bax Inhibits p53_MDM2->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Hypothesized mechanism of this compound inducing apoptosis.

Experimental Protocols

Ethical considerations are paramount in animal research. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines for animal welfare, such as those outlined by the 3Rs (Replacement, Reduction, and Refinement).[12][13][14][15]

Protocol 1: Subcutaneous Xenograft Model

This model is ideal for initial efficacy screening due to its simplicity and ease of tumor monitoring.[7][8]

G Cell_Culture 1. Cell Culture (K562, A549, or HepG2) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Initiation Randomization->Treatment Endpoint 7. Endpoint Analysis Treatment->Endpoint

Caption: Workflow for the subcutaneous xenograft efficacy study.

1. Cell Culture and Preparation:

  • Culture K562, A549, or HepG2 cells in their recommended media until they reach 80-90% confluency.[16]

  • Harvest cells using trypsin (for adherent cells) or by centrifugation. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1 x 107 cells/mL.[17][18] The Matrigel helps in tumor establishment.

2. Implantation:

  • Anesthetize 6-8 week old female immunodeficient mice.

  • Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 106 cells) into the right flank of each mouse.[9][19]

3. Tumor Growth Monitoring and Randomization:

  • Monitor the animals' health and body weight thrice weekly.

  • Measure tumor dimensions twice weekly using digital calipers.[8]

  • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .[20][21]

  • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.[17]

4. Treatment Administration:

  • Vehicle Control Group: Administer the vehicle used to dissolve the compound (e.g., saline, DMSO/Cremophor solution).

  • Test Article Group(s): Administer this compound at various predetermined dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on preliminary pharmacokinetic studies.

  • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent relevant to the cancer type (e.g., imatinib for CML, paclitaxel for NSCLC, sorafenib for HCC).

5. Endpoint Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (%TGI). This is calculated at the end of the study.

  • Secondary Endpoints:

    • Overall survival.

    • Body weight changes (as a measure of toxicity).

Protocol 2: Orthotopic Xenograft Model (NSCLC Example)

Orthotopic models provide a more clinically relevant tumor microenvironment, which can be crucial for evaluating therapies.[10][22][23]

1. Cell Preparation:

  • Prepare A549 cells as described in the subcutaneous protocol.

2. Implantation:

  • Anesthetize the mouse and place it in a right lateral position.

  • Make a small incision in the left chest wall to expose the lung.

  • Using a Hamilton syringe, slowly inject 20-30 µL of the cell suspension (0.5-1 x 106 cells) into the lung parenchyma.[10]

  • Close the incision with sutures.

3. Tumor Growth Monitoring:

  • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT scans.

4. Treatment and Endpoint Analysis:

  • Administer treatment as described in the subcutaneous protocol.

  • Endpoints include changes in tumor burden as measured by imaging, survival, and histological/molecular analysis of the lung tumors post-mortem.

Data Presentation and Interpretation

Quantitative Data Summary
Parameter Vehicle Control Compound (Low Dose) Compound (High Dose) Positive Control
Mean Final Tumor Volume (mm³) ValueValueValueValue
Tumor Growth Inhibition (%) N/AValueValueValue
Mean Body Weight Change (%) ValueValueValueValue
Median Survival (Days) ValueValueValueValue
Statistical Analysis

Tumor growth data should be analyzed using repeated measures ANOVA. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. By employing both subcutaneous and orthotopic xenograft models, researchers can generate comprehensive data on the compound's activity, tolerability, and potential mechanism of action in vivo. These studies are a critical step in the drug development pipeline, providing the necessary evidence to support further investigation and potential clinical translation.

References

Application Notes & Protocols: The 3-Aminoindazole Scaffold in Kinase Inhibitor Discovery, Featuring 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction: The Privileged 3-Aminoindazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The indazole ring system is one such scaffold, recognized for its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] Within this class, the 1H-indazole-3-amine moiety has emerged as a particularly effective "hinge-binding" fragment in the design of protein kinase inhibitors.[3][4] Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions with the ATP-binding site of many kinases, a critical interaction for potent and selective inhibition.

These application notes will explore the utility of the 3-aminoindazole scaffold in drug discovery, using 4-methoxy-1-methyl-1H-indazol-3-amine as a representative example. While specific biological data for this exact molecule is not extensively published, its structure embodies the key features of this important chemical class. We will provide an overview of its synthesis, propose its application in kinase inhibitor screening, and offer detailed protocols for its characterization.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 1305711-34-5
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
SMILES CN1N=C(N)C2=C1C=CC=C2OC
Appearance (Predicted) Off-white to light yellow solid

Part 1: Synthesis of the 3-Aminoindazole Core

The synthesis of 3-aminoindazoles is a well-established area of organic chemistry, driven by their value as templates for medicinal chemistry.[5] A common and efficient strategy involves the cyclization of appropriately substituted benzonitriles with hydrazine.

Protocol 1: General Synthesis from a Substituted 2-Fluorobenzonitrile

This protocol is adapted from established methodologies where a nucleophilic aromatic substitution (SNAr) reaction between hydrazine and an ortho-fluorobenzonitrile is the key step.[5][6] The subsequent N-methylation can be achieved under standard conditions, though selective alkylation at the N-1 position can be challenging and may require protecting group strategies.[5]

Workflow for Synthesis

start 2-Fluoro-6-methoxybenzonitrile step1 React with Hydrazine Hydrate (e.g., in refluxing ethanol or dioxane) start->step1 intermediate 4-methoxy-1H-indazol-3-amine step1->intermediate step2 N-Methylation (e.g., MeI, K2CO3 in DMF) intermediate->step2 product This compound step2->product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 p AKT AKT FLT3->AKT p ERK ERK FLT3->ERK p Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor 4-methoxy-1-methyl- 1H-indazol-3-amine (Hypothetical Inhibitor) Inhibitor->FLT3 start Culture and treat MV4-11 cells with compound step1 Lyse cells and collect protein start->step1 step2 Quantify protein concentration (e.g., BCA assay) step1->step2 step3 Separate proteins by size (SDS-PAGE) step2->step3 step4 Transfer proteins to membrane step3->step4 step5 Block membrane and probe with primary antibodies (p-STAT5, STAT5, GAPDH) step4->step5 step6 Incubate with secondary antibody step5->step6 step7 Detect signal (Chemiluminescence) step6->step7 product Analyze band intensity step7->product

References

Cell-based assays for 4-methoxy-1-methyl-1H-indazol-3-amine activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell-Based Assays for Characterizing 4-methoxy-1-methyl-1H-indazol-3-amine (UNC2025) Activity

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the activity of this compound, also known as UNC2025. UNC2025 is a potent, orally bioavailable small molecule that dually inhibits the Mer (MERTK) and Fms-like tyrosine kinase 3 (Flt3) receptor tyrosine kinases (RTKs).[1][2][3][4] Given the critical role of the MERTK signaling pathway in oncogenesis—promoting cell survival, proliferation, migration, and chemoresistance—it represents a significant therapeutic target in various cancers.[5][6][7] This document details the scientific rationale and step-by-step protocols for a suite of assays essential for evaluating the cellular efficacy of UNC2025, including target engagement, cell viability, apoptosis, and cell migration.

Introduction: The Rationale for Targeting MERTK with UNC2025

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are key regulators of diverse biological processes, including cell proliferation, survival, and migration.[6][8] MERTK, a member of this family, is frequently overexpressed or ectopically expressed in a wide array of human cancers, such as acute leukemia, non-small cell lung cancer (NSCLC), glioblastoma, and melanoma.[7][9][10] Its aberrant activation drives pro-oncogenic signaling, making it an attractive target for therapeutic intervention.[9][10]

This compound (UNC2025) has emerged as a highly potent, ATP-competitive inhibitor of MERTK with a reported IC50 value of approximately 0.74 nM.[3] It also exhibits potent activity against Flt3 (IC50 ≈ 0.8 nM), another crucial RTK target, particularly in acute myeloid leukemia (AML).[2][3] The purpose of this guide is to provide robust, validated cell-based assay protocols to enable researchers to:

  • Confirm direct inhibition of MERTK phosphorylation in a cellular context.

  • Quantify the downstream effects on cancer cell viability and proliferation.

  • Determine the mechanism of cell death induced by the inhibitor.

  • Assess the impact on the migratory and invasive potential of cancer cells.

The MERTK Signaling Axis: A Primary Target Pathway

Understanding the MERTK signaling pathway is fundamental to designing meaningful assays. Ligand binding (e.g., Gas6) induces MERTK dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This initiates multiple pro-oncogenic cascades.[9][10][11] Inhibition of MERTK is expected to disrupt these pathways, leading to anti-tumor effects.

MERTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response Gas6 Gas6 (Ligand) MERTK MERTK Receptor Gas6->MERTK Binds & Activates pMERTK Phosphorylated MERTK (p-MERTK) MERTK->pMERTK Autophosphorylation PI3K PI3K pMERTK->PI3K MAPK MAPK/ERK pMERTK->MAPK STAT6 STAT6 pMERTK->STAT6 Migration Migration pMERTK->Migration AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis (Inhibited) AKT->Apoptosis MAPK->Proliferation STAT6->Proliferation UNC2025 UNC2025 UNC2025->pMERTK Inhibits Phosphorylation

Caption: MERTK Signaling Pathway and Point of Inhibition by UNC2025.

Experimental Design and Core Protocols

A logical workflow is crucial for comprehensively evaluating a kinase inhibitor. We recommend a tiered approach, starting with target engagement and moving to broader phenotypic outcomes.

Assay_Workflow start Select MERTK-expressing Cancer Cell Line assay1 Assay 1: Target Engagement (Western Blot for p-MERTK) start->assay1 Does it hit the target? assay2 Assay 2: Cell Viability (WST-1 Assay) assay1->assay2 What is the phenotypic effect? assay3 Assay 3: Apoptosis Induction (Caspase-Glo 3/7 Assay) assay2->assay3 How does it kill the cells? assay4 Assay 4: Cell Migration (Wound Healing Assay) assay2->assay4 Does it stop movement? analysis Data Analysis & Interpretation (IC50 / EC50 Calculation) assay3->analysis assay4->analysis

Caption: Recommended workflow for UNC2025 cell-based characterization.

Protocol 1: Target Engagement via Western Blot for Phospho-MERTK

Principle: This assay directly measures the ability of UNC2025 to inhibit the autophosphorylation of MERTK in intact cells. A decrease in the phosphorylated form of MERTK (p-MERTK) relative to the total MERTK protein provides direct evidence of target engagement and inhibition.[2]

Causality: It is critical to first confirm that the compound engages its intended target at the molecular level before interpreting downstream phenotypic data. This assay validates that observed cellular effects are likely due to on-target activity.

Materials:

  • MERTK-expressing cell line (e.g., 697 B-ALL, Kasumi-1 AML, A549 NSCLC).[2][4]

  • UNC2025 compound.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[12]

  • Primary antibodies: Rabbit anti-phospho-MERTK, Rabbit anti-total-MERTK, Mouse anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • PVDF membrane, SDS-PAGE gels, and transfer apparatus.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[12]

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose range of UNC2025 (e.g., 0, 1, 10, 50, 100, 300 nM) for 1-4 hours.[2][3]

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[12][13]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with primary anti-p-MERTK antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 10 minutes with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total MERTK and a loading control like GAPDH.[14]

Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the p-MERTK signal to the total MERTK signal. Plot the normalized p-MERTK signal against the UNC2025 concentration to determine the IC50 value for target inhibition.

ParameterRecommended ConditionRationale
Cell Line MERTK-positive (e.g., 697, Kasumi-1)Ensures the target protein is present.
UNC2025 Conc. 0 - 300 nMCovers the expected cellular IC50 range.[2]
Treatment Time 1 - 4 hoursSufficient to observe inhibition of phosphorylation.
Lysis Buffer RIPA + Phosphatase InhibitorsPreserves phosphorylation state for detection.[12]
Blocking Agent 5% BSA in TBSTAvoids non-specific binding from phosphoproteins in milk.[12]
Loading Control Total MERTK, GAPDH/ActinNormalizes for protein loading differences.[14]
Protocol 2: Cell Viability and Proliferation Assay (WST-1)

Principle: This colorimetric assay quantifies the number of viable, metabolically active cells. Tetrazolium salts like WST-1 are reduced by mitochondrial dehydrogenases in living cells to a soluble, colored formazan product.[15][16] The amount of formazan is directly proportional to the number of viable cells.[16]

Causality: By inhibiting a key survival pathway (MERTK), UNC2025 is expected to reduce cell viability and/or proliferation. This assay provides a quantitative measure of this phenotypic outcome. WST-1 is preferred over MTT as the formazan product is water-soluble, eliminating a solubilization step and reducing variability.[15][17]

Materials:

  • MERTK-expressing cell line.

  • UNC2025 compound.

  • 96-well clear-bottom cell culture plates.

  • WST-1 reagent.

  • Microplate spectrophotometer (reader).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of UNC2025. Treat cells with a wide concentration range (e.g., 0.1 nM to 10 µM) in triplicate. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe effects on proliferation.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[15]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type's metabolic rate and should be determined empirically.

  • Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background.[15][18]

Data Analysis:

  • Subtract the background absorbance (media-only wells) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (defined as 100% viability).

  • Plot the percent viability against the log of UNC2025 concentration and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC50 value.

Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7)

Principle: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[19] The Caspase-Glo® 3/7 assay uses a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[19]

Causality: Inhibition of pro-survival signaling by UNC2025 is expected to trigger apoptosis. This assay confirms that the observed loss of cell viability is due to the induction of programmed cell death rather than simple necrosis or cell cycle arrest.

Materials:

  • MERTK-expressing cell line.

  • UNC2025 compound.

  • 96-well white-walled, clear-bottom cell culture plates.

  • Caspase-Glo® 3/7 Assay System.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the WST-1 protocol, using white-walled plates suitable for luminescence.

  • Incubation: Incubate cells with UNC2025 for a period known to induce apoptosis (e.g., 24, 48 hours).

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation with Reagent: Mix contents by gently shaking the plate. Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (media-only wells) from all readings.

  • Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.

  • Plot the fold-change against UNC2025 concentration to generate a dose-response curve and determine the EC50 for apoptosis induction.

Alternative Apoptosis Assay: The RealTime-Glo™ Annexin V Apoptosis Assay is another excellent method that allows for the kinetic monitoring of phosphatidylserine (PS) exposure, an early marker of apoptosis, in living cells.[19][20]

Protocol 4: Cell Migration / Wound Healing (Scratch) Assay

Principle: The wound healing or scratch assay is a straightforward method to study collective cell migration in vitro.[21][22] A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close this cell-free gap is monitored over time.[21][23]

Causality: MERTK signaling is directly implicated in promoting tumor cell migration and invasion.[9][10] This assay evaluates whether UNC2025 can inhibit this key metastatic behavior.

Materials:

  • Adherent MERTK-expressing cell line (e.g., A549, melanoma cell lines).

  • UNC2025 compound.

  • 24- or 12-well cell culture plates.

  • Sterile 200 µL pipette tip or a specialized scratch-making tool.

  • (Optional but recommended) Proliferation inhibitor, such as Mitomycin C (10 µg/mL).

  • Phase-contrast microscope with a camera.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells at a density that will form a fully confluent monolayer within 24-48 hours.[21]

  • Inhibitor Pre-treatment (Optional): Once confluent, you may pre-treat cells with Mitomycin C for 2 hours to inhibit cell proliferation. This ensures that gap closure is due to migration, not cell division. Wash cells with PBS to remove the Mitomycin C.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[23]

  • Washing and Treatment: Gently wash the wells with PBS to remove dislodged cells. Replace with fresh media containing the desired concentrations of UNC2025 or vehicle control.

  • Imaging (Time Zero): Immediately place the plate on the microscope stage and capture the first image of the scratch (T=0) at defined locations for each well.[21]

  • Time-Lapse Imaging: Incubate the plate under standard conditions. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the gap in the control wells is nearly closed.[21]

Data Analysis:

  • Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point.

  • Calculate the percent wound closure for each condition at each time point using the formula: % Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100

  • Plot the percent closure over time for each UNC2025 concentration to compare migration rates.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing the cellular activity of the MERTK/Flt3 inhibitor this compound (UNC2025). By systematically assessing target engagement, effects on cell viability, the mechanism of cell death, and impact on cell migration, researchers can build a comprehensive profile of the compound's efficacy. These foundational assays are critical precursors to more complex studies, including chemo-sensitization experiments, 3D culture models, and in vivo xenograft studies, paving the way for further preclinical and clinical development.

References

Application Note: Quantitative Analysis of 4-methoxy-1-methyl-1H-indazol-3-amine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methoxy-1-methyl-1H-indazol-3-amine is a substituted indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate and precise quantification of this compound is critical for various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the quantitative analysis of this compound in a given matrix, employing both High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and selective method of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are designed to be robust and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of APIs and their impurities due to its robustness, reliability, and cost-effectiveness. The selection of a reversed-phase method is based on the non-polar nature of the indazole ring system, allowing for good retention and separation on a C18 stationary phase.

Rationale for Method Development

The choice of a C18 column is predicated on the hydrophobic character of the this compound molecule. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible ionization state of the amine functional group and, consequently, consistent retention times. The detection wavelength is selected based on the UV absorbance maximum of the analyte, which is determined by a UV-vis scan.

Experimental Protocol: HPLC-UV

1.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

1.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.025 M KH₂PO₄, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or determined UV max)
Run Time 10 minutes

1.2.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[5][8][9] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[3][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Rationale for Method Development

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. The chromatographic conditions are optimized to achieve a short run time while maintaining good peak shape and separation from matrix components. The mobile phase additives, such as formic acid, are used to promote the ionization of the analyte in the electrospray ionization (ESI) source.

Experimental Protocol: LC-MS/MS

2.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a different mass)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2.2.2. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

2.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of the analyte. A hypothetical transition for C₈H₉N₃O (MW: 163.18) could be m/z 164.1 -> [fragment ion]

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of 50:50 acetonitrile:water.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in a similar manner.

  • Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions with 50:50 acetonitrile:water.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate matrix (e.g., plasma, formulation blank) with the analyte working solutions and a constant amount of the internal standard working solution.

  • Sample Preparation: For complex matrices, a sample preparation step such as protein precipitation (for plasma) or solid-phase extraction may be necessary to remove interferences.[11]

Method Validation

The validation of the LC-MS/MS method should follow the principles of the ICH Q2(R1) guidelines, with specific considerations for bioanalytical method validation if applicable (e.g., FDA or EMA guidelines). The validation parameters are similar to those for the HPLC-UV method, with a strong emphasis on matrix effects, which can significantly impact the accuracy and precision of LC-MS/MS assays.

Visualization of Experimental Workflows

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Weigh Reference Standard and Sample prep_start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve calibrate Prepare Calibration Standards dissolve->calibrate filter Filter Sample dissolve->filter prep_end Ready for Injection filter->prep_end inject Inject into HPLC System prep_end->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Integrate Peak Areas acquire->integrate calibrate_curve Generate Calibration Curve integrate->calibrate_curve quantify Quantify Analyte Concentration calibrate_curve->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV quantification.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Start spike Spike Matrix with Analyte and IS prep_start->spike extract Sample Extraction (e.g., SPE, PP) spike->extract evaporate Evaporate and Reconstitute extract->evaporate prep_end Ready for Injection evaporate->prep_end inject Inject into LC-MS/MS System prep_end->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Tandem Mass Spectrometry (MRM) ionize->analyze acquire Data Acquisition analyze->acquire integrate Integrate Peak Area Ratios (Analyte/IS) acquire->integrate calibrate_curve Generate Calibration Curve integrate->calibrate_curve quantify Quantify Analyte Concentration calibrate_curve->quantify report Generate Report quantify->report

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. The HPLC-UV method is suitable for routine quality control and formulation analysis where the analyte concentration is relatively high. The LC-MS/MS method is ideal for applications requiring trace-level quantification in complex biological matrices. Both methods, when properly developed and validated according to ICH guidelines, will provide accurate and reliable data.[8]

References

Application Notes and Protocols for the In Vivo Formulation of 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-methoxy-1-methyl-1H-indazol-3-amine for in vivo studies. Due to the limited publicly available physicochemical data for this specific molecule, this guide synthesizes established principles for formulating poorly soluble kinase inhibitors and leverages data from structurally related indazole derivatives, such as axitinib, to inform a rational, step-by-step approach. This document covers pre-formulation considerations, a decision-making framework for vehicle selection, detailed protocols for preparing various formulations (solutions, suspensions, and complexations), and methods for analytical validation to ensure dose accuracy and reproducibility.

Introduction: The Challenge of Indazole-Based Kinase Inhibitors

The primary objective of preclinical formulation development is to create a safe and effective delivery system that ensures consistent and adequate drug exposure in animal models.[4] This guide provides a systematic approach to achieving this goal for this compound.

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation design. While experimental data for this compound is scarce, we can infer key characteristics from the well-studied indazole-based kinase inhibitor, axitinib, which shares the core indazole structure.

Physicochemical Properties (with Axitinib as a Surrogate)
PropertyValue (Axitinib)Implication for this compound
Molecular Weight 386.47 g/mol [5]177.21 g/mol
pKa 4.8[6][7]The 3-amino group on the indazole ring is expected to be basic. The pKa is likely to be in a similar range, suggesting that the compound's solubility will be pH-dependent, with higher solubility at lower pH.
Aqueous Solubility > 0.2 µg/mL (pH 1.1 to 7.8)[7][8]Expected to have low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
LogP 3.5Indicates a lipophilic nature, further supporting the likelihood of poor aqueous solubility.

Causality Behind Experimental Choices: The choice to use axitinib as a surrogate is based on the shared indazole scaffold, which is the primary determinant of the molecule's fundamental physicochemical properties. The pKa, in particular, is crucial as it dictates whether pH modification can be a viable strategy for solubilization. A pKa around 4.8 suggests that in the acidic environment of the stomach, the compound may be more soluble, but will likely precipitate at the higher pH of the small intestine. For parenteral formulations, this pH-dependent solubility is a critical consideration.

Formulation Strategy: A Decision-Making Workflow

The selection of an appropriate formulation strategy should be a systematic process based on the compound's properties and the goals of the in vivo study. The following workflow provides a decision-making framework.

Formulation_Workflow A Start: Physicochemical Assessment (Solubility, Stability) B Is the compound soluble in aqueous vehicles (e.g., saline, PBS) at the required concentration? A->B C Yes B->C D No B->D E Use simple aqueous solution (e.g., 0.9% Saline, PBS) C->E F Is the study for oral (p.o.) administration? D->F N Analytical Validation (Concentration, Purity, Homogeneity) E->N G Yes F->G H No (e.g., i.v., i.p., s.c.) F->H I Option 1: Co-solvent System (e.g., DMSO/Saline, PEG400) G->I J Option 2: Suspension (e.g., Methylcellulose/Tween 80) G->J K Option 3: Cyclodextrin Complexation (e.g., HP-β-CD) G->K L Option 1: Co-solvent System (e.g., DMSO/Saline, PEG400/Tween 80) H->L M Option 2: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) H->M I->N J->N K->N L->N M->N O Proceed to In Vivo Study N->O

Caption: Formulation selection workflow for in vivo studies.

Experimental Protocols

Disclaimer: All formulation work should be conducted in a fume hood with appropriate personal protective equipment. Formulations for in vivo use should be prepared fresh daily unless stability data supports otherwise.

Protocol 1: Co-Solvent Solution for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration

This approach is suitable for achieving a true solution when aqueous solubility is insufficient. The goal is to use the minimum amount of organic co-solvent necessary.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride (Saline), sterile

Vehicle Composition Example (adjust as needed):

  • 10% DMSO

  • 40% PEG400

  • 50% Saline

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: In a sterile vial, dissolve the compound in the required volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Addition of Co-solvent: Add the required volume of PEG400 and mix thoroughly.

  • Aqueous Dilution: Slowly add the saline to the organic solution while continuously vortexing to prevent precipitation.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

Trustworthiness and Self-Validation: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v) for i.p. injections in rodents to avoid vehicle-induced toxicity.[9] A vehicle-only control group should always be included in the in vivo study to account for any effects of the formulation itself.

Protocol 2: Aqueous Suspension for Oral Gavage (p.o.)

For oral administration, a suspension is often a practical approach for poorly soluble compounds. This method aims to provide a uniform dispersion of fine particles.

Materials:

  • This compound

  • Methylcellulose (400 cP)

  • Tween 80

  • Sterile, purified water

Vehicle Composition Example:

  • 0.5% (w/v) Methylcellulose

  • 0.2% (v/v) Tween 80 in purified water

Step-by-Step Methodology for Vehicle Preparation:

  • Heating Water: Heat approximately one-third of the total required volume of water to 70-80°C.[10]

  • Dispersing Methylcellulose: While stirring the hot water, slowly add the methylcellulose powder to create a dispersion.[11]

  • Cooling and Dissolving: Remove from heat and add the remaining two-thirds of the water as ice-cold water. Continue to stir in a cold bath (e.g., on ice) until the solution becomes clear. This may take several hours or can be left to stir overnight at 4°C.[10][12]

  • Adding Surfactant: Once the methylcellulose solution is clear, add the Tween 80 and mix until fully incorporated.

  • Drug Suspension: To prepare the final formulation, first wet the accurately weighed this compound powder with a small amount of the vehicle to form a paste. Then, gradually add the remaining vehicle while triturating or vortexing to achieve a uniform suspension.

Trustworthiness and Self-Validation: The homogeneity of the suspension is critical for accurate dosing. The suspension should be stirred continuously during dosing to ensure each animal receives the same concentration. Visual inspection for particle settling is essential. For longer studies, the physical stability of the suspension should be assessed over the intended period of use.

Protocol 3: Cyclodextrin-Based Formulation for Parenteral Administration

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for parenteral formulations due to their safety profiles.[14][15]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection or 0.9% Saline

Vehicle Composition Example:

  • 20-40% (w/v) HP-β-CD in sterile water

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: In a sterile vial, dissolve the required amount of HP-β-CD in the sterile water or saline. This may require gentle warming and stirring.

  • Add Compound: Add the accurately weighed this compound to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture until the compound is fully dissolved. This process can take from a few hours to overnight.

  • Sterile Filtration: Once a clear solution is obtained, sterile-filter through a 0.22 µm filter.

Trustworthiness and Self-Validation: The molar ratio of the drug to cyclodextrin is a key parameter that should be optimized. Not all compounds form stable inclusion complexes. A phase solubility study is recommended to determine the optimal concentration of cyclodextrin. The final formulation should be visually inspected for any precipitation before administration.

Analytical Validation of the Formulation

Analytical validation is a critical, non-negotiable step to ensure the integrity of in vivo studies. The concentration and homogeneity of the formulation must be confirmed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose.[8][16]

Analytical_Validation A Prepare Formulation B Sample Collection (Top, Middle, Bottom for suspensions) A->B C Sample Preparation (Dilution with appropriate solvent) B->C D HPLC-UV Analysis C->D E Data Evaluation D->E F Concentration Verification (e.g., within ±10% of target) E->F G Homogeneity Assessment (for suspensions) (e.g., RSD <5%) E->G H Stability Assessment (if not freshly prepared) E->H I Approved for In Vivo Dosing F->I G->I H->I

Caption: Workflow for analytical validation of formulations.

Protocol: HPLC-UV Method for Concentration Verification

Objective: To verify the concentration of this compound in the prepared formulation.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Purified water, HPLC grade

  • Reference standard of this compound

Chromatographic Conditions (Example - to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan (likely 254-320 nm range)

  • Injection Volume: 10 µL

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., DMSO or ACN). Create a series of calibration standards by serial dilution to cover the expected concentration range of the formulation samples.

  • Sample Preparation: Accurately pipette a known volume of the formulation and dilute it with the mobile phase or a suitable solvent to bring the concentration within the calibration range. For suspensions, ensure the sample is taken while being continuously stirred.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the formulation samples from the calibration curve.

Acceptance Criteria: The mean concentration should be within ±10% of the target concentration. For suspensions, the relative standard deviation (RSD) of samples taken from the top, middle, and bottom should be less than 5% to confirm homogeneity.[8]

Dose and Administration Considerations

The typical dose for indazole-based kinase inhibitors in murine models can range from 10 to 100 mg/kg, administered once or twice daily.[17][18] The final concentration of the formulation should be calculated based on the desired dose (mg/kg) and the dosing volume for the specific animal model (e.g., typically 5-10 mL/kg for oral gavage in mice).

Conclusion

The successful in vivo evaluation of this compound is highly dependent on a rational and well-validated formulation strategy. By leveraging knowledge of similar indazole-based kinase inhibitors and applying systematic formulation principles, researchers can develop delivery systems that ensure reliable and reproducible drug exposure. This guide provides a foundational framework and detailed protocols to navigate the challenges of formulating this poorly soluble compound, thereby enabling robust and meaningful preclinical studies. It is imperative to remember that each compound is unique, and the provided protocols should be considered as starting points for optimization.

References

High-Throughput Screening with 4-methoxy-1-methyl-1H-indazol-3-amine: A Strategy for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Rationale for Screening Indazole Analogs

Protein kinases are critical regulators of cellular signaling and have become one of the most important classes of targets for drug discovery, particularly in oncology.[1] The indazole core mimics the purine structure of ATP, making it an ideal starting point for designing competitive kinase inhibitors. While 4-methoxy-1-methyl-1H-indazol-3-amine is a specific analog, the methodologies described herein are broadly applicable to any compound library targeting this enzyme class.

Our HTS workflow is designed to maximize efficiency and minimize false positives by integrating two distinct yet complementary assay technologies:

  • Primary Screen (Biochemical): Fluorescence Polarization (FP) Binding Assay. This homogenous, solution-phase assay directly measures the binding of the test compound to the target kinase, providing a clear measure of target engagement.[2][3] Its simplicity and robustness make it ideal for screening large compound libraries.[4]

  • Secondary Screen (Cell-Based): AlphaScreen® Phosphorylation Assay. Hits from the primary screen are advanced to a cell-based assay to confirm their activity in a more complex biological environment. This step validates cell permeability and efficacy against the target within its native signaling pathway. The AlphaScreen® technology is a highly sensitive, bead-based proximity assay well-suited for this purpose.[5][6][7]

This structured approach ensures that resources are focused on compounds with a high probability of translating from a biochemical "hit" to a biologically active "lead."

Part I: Primary HTS — Direct Target Engagement via Fluorescence Polarization (FP)

The Causality Behind the Method: Why FP for a Primary Screen?

A primary HTS campaign requires a technology that is fast, cost-effective, and reproducible. The FP assay is a homogenous, "mix-and-read" format that eliminates wash steps, making it highly amenable to automation and miniaturization in 384- or 1536-well formats.[4] The core principle relies on the rotational speed of molecules in solution. A small, fluorescently labeled molecule (a "tracer") tumbles rapidly, emitting depolarized light when excited with polarized light. When this tracer binds to a much larger protein (the kinase), its tumbling slows dramatically, and the emitted light remains highly polarized.

Our experimental design is a competitive binding assay: this compound (or any test compound) competes with the fluorescent tracer for binding to the kinase's active site. A successful "hit" will displace the tracer, causing a decrease in the fluorescence polarization signal. This provides direct, unambiguous evidence of target binding.

FP_Assay_Principle cluster_0 High Polarization State cluster_1 Low Polarization State (Inhibition) Kinase Kinase Tracer Fluorescent Tracer Kinase->Tracer Binding label_high Slow Tumbling = High FP Signal Kinase_Inhibited Kinase Inhibitor Inhibitor (Test Compound) Kinase_Inhibited->Inhibitor Binding Tracer_Free Fluorescent Tracer label_low Fast Tumbling = Low FP Signal start caption Principle of the competitive FP kinase binding assay.

Caption: Principle of the competitive FP kinase binding assay.

Protocol: Primary HTS using Fluorescence Polarization

This protocol is optimized for a 384-well plate format. A hypothetical target, SRC kinase, is used for illustration.

Materials:

  • Recombinant human SRC kinase

  • Fluorescent tracer (e.g., a known SRC inhibitor conjugated to a fluorophore)

  • FP Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound and compound library, typically dissolved in 100% DMSO

  • Positive Control: A known, potent non-fluorescent SRC inhibitor (e.g., Staurosporine)

  • Negative Control: DMSO

  • Low-volume, black, flat-bottom 384-well assay plates

  • Microplate reader equipped with FP capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Kinase/Tracer Master Mix in FP Assay Buffer. The final concentrations must be optimized beforehand, but typical starting points are 10 nM Kinase and 5 nM Tracer. Causality: Using a 2X mix allows for the addition of an equal volume of compound, simplifying liquid handling and ensuring correct final concentrations.

    • Prepare compound plates by serially diluting this compound and other library compounds in 100% DMSO. Then, dilute these into FP Assay Buffer to create a 2X compound solution. The final DMSO concentration in the assay should not exceed 1%. Causality: High concentrations of DMSO can denature proteins and interfere with the assay; keeping it low and constant across all wells is critical.

  • Assay Execution:

    • Using an automated liquid handler, dispense 10 µL of the 2X compound solution (or controls) into the wells of the 384-well plate.

      • Sample Wells: Test compounds.

      • Positive Control Wells: 2X solution of Staurosporine (for 100% inhibition).

      • Negative Control Wells: 2X solution of DMSO (for 0% inhibition).

    • Initiate the reaction by dispensing 10 µL of the 2X Kinase/Tracer Master Mix into all wells.

    • Seal the plate and briefly centrifuge (1 min at 1,000 rpm) to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes, protected from light. Causality: The incubation period allows the binding reaction to reach equilibrium. This timing should be validated during assay development.

  • Data Acquisition:

    • Read the plate on a microplate reader using appropriate excitation and emission filters for the chosen fluorophore. Measure both parallel and perpendicular fluorescence intensity.

    • The reader's software will calculate the fluorescence polarization in millipolarization units (mP).

Data Analysis and Self-Validating Quality Control

A robust assay must include a self-validating system. For HTS, the Z'-factor is the gold standard for quantifying assay quality.[8] It measures the statistical separation between the positive and negative controls.

Z'-Factor Calculation: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • σ_pos and μ_pos are the standard deviation and mean of the positive control.

  • σ_neg and μ_neg are the standard deviation and mean of the negative control.

Assay QualityZ'-Factor
Excellent> 0.5
Acceptable0 to 0.5
Unacceptable< 0

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[9]

Hit Identification:

  • Normalize the data by calculating the percent inhibition for each compound: % Inhibition = 100 * [ (mP_neg - mP_sample) / (mP_neg - mP_pos) ]

  • A "hit" is typically defined as a compound that produces an inhibition value greater than three standard deviations from the mean of the sample population (or a predefined threshold, e.g., >50% inhibition).

HTS_Workflow cluster_Primary Primary Screen (FP) cluster_Secondary Secondary Screen (Cell-Based) Screen Screen Library (e.g., 100,000 compounds) RawData Acquire Raw FP Data (mP values) Screen->RawData QC Calculate Z'-Factor (Z' >= 0.5?) RawData->QC Normalize Normalize Data (% Inhibition) QC->Normalize Yes Stop STOP: Assay Fails QC QC->Stop No HitPick Hit Selection (e.g., >50% Inhibition) Normalize->HitPick DoseResponse Dose-Response Testing of Primary Hits HitPick->DoseResponse Advance Hits IC50 Calculate IC50 Values DoseResponse->IC50 Confirm Confirm Active Hits IC50->Confirm caption HTS data analysis and hit progression workflow.

Caption: HTS data analysis and hit progression workflow.

Part II: Secondary HTS — Cellular Activity via AlphaScreen®

The Rationale: Why a Cell-Based Secondary Screen?

A compound that binds to a purified enzyme in a buffer may not work in a living cell. It might be unable to cross the cell membrane, be rapidly metabolized, or be ejected by efflux pumps. A cell-based assay is therefore a critical step to validate primary hits.[10][11][12] We use AlphaScreen® technology to quantify the phosphorylation of a kinase's downstream substrate, providing a direct readout of the kinase's activity within its cellular signaling pathway.

The AlphaScreen® principle involves two types of beads: a Donor bead and an Acceptor bead.[13] When brought into close proximity (e.g., by antibodies binding to the same protein complex), laser excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal. In our assay, one bead is conjugated to an antibody recognizing the substrate, and the other to an antibody recognizing the phosphorylated form of that substrate. A signal is only produced when the substrate is phosphorylated by the active kinase. An effective inhibitor like this compound will prevent phosphorylation, leading to a decrease in the AlphaScreen® signal.

AlphaScreen_Principle cluster_0 Active Kinase State cluster_1 Inhibited Kinase State Kinase_A Active Kinase Substrate_P Phosphorylated Substrate Kinase_A->Substrate_P Phosphorylation Donor_A Donor Bead (Anti-Substrate Ab) Substrate_P->Donor_A Binding Acceptor_A Acceptor Bead (Anti-Phospho Ab) Substrate_P->Acceptor_A Binding Donor_A->Acceptor_A Proximity (<200nm) => Signal Kinase_I Inhibited Kinase Inhibitor Inhibitor Inhibitor->Kinase_I Inhibition Substrate_U Unphosphorylated Substrate Donor_I Donor Bead Substrate_U->Donor_I Binding Acceptor_I Acceptor Bead NoSignal No Proximity => No Signal caption Principle of the AlphaScreen® kinase phosphorylation assay.

Caption: Principle of the AlphaScreen® kinase phosphorylation assay.

Protocol: Cell-Based AlphaScreen® Assay

This protocol is designed for dose-response testing of primary hits in a 384-well format.

Materials:

  • A human cell line engineered to overexpress the target kinase (e.g., HEK293-SRC).

  • Cell Culture Medium: DMEM, 10% FBS, 1% Pen/Strep.

  • Stimulant (if required to activate the pathway, e.g., a growth factor).

  • Lysis Buffer

  • AlphaScreen® Acceptor beads (e.g., anti-phospho-substrate antibody-coated) and Donor beads (e.g., Streptavidin-coated, used with a biotinylated anti-substrate antibody).

  • White, opaque 384-well cell culture plates.

  • Microplate reader capable of AlphaScreen® detection.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK293-SRC cells into 384-well plates at a pre-optimized density (e.g., 10,000 cells/well) in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂. Causality: This allows cells to adhere and recover before treatment.

  • Compound Treatment:

    • Prepare 8-point, 3-fold serial dilutions of hit compounds (including this compound) in culture medium.

    • Add 5 µL of the compound dilutions to the cells and incubate for 1-2 hours.

  • Pathway Stimulation & Lysis:

    • If the pathway is not constitutively active, add 5 µL of stimulant and incubate for a pre-determined time (e.g., 30 minutes).

    • Lyse the cells by adding 10 µL of Lysis Buffer and incubate on an orbital shaker for 15 minutes.

  • AlphaScreen® Detection:

    • Prepare a detection mixture containing the AlphaScreen® Donor and Acceptor beads according to the manufacturer's protocol.

    • Add 10 µL of the bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 2 hours. Causality: This incubation allows the antibodies on the beads to bind to their targets in the cell lysate.

    • Read the plate on an AlphaScreen®-compatible reader.

Data Analysis and Hit Confirmation

The output is a luminescent signal that is inversely proportional to the activity of the kinase inhibitor.

  • Plot the AlphaScreen® signal against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to generate a dose-response curve.

  • From the curve, determine the IC₅₀ value (the concentration of inhibitor required to reduce the signal by 50%).

CompoundPrimary Screen Hit?Cellular IC₅₀ (µM)
Staurosporine (Control)Yes0.05
This compound Yes1.2
Compound XYes> 50
Compound YNoN/A

A confirmed hit is a compound that shows dose-dependent inhibition in the cell-based assay with a potent IC₅₀ value. Compound X, while a hit in the primary screen, is deprioritized due to its lack of cellular activity.

Conclusion and Forward Path

This application note outlines a robust, dual-assay HTS cascade for the identification of kinase inhibitors, exemplified by this compound. By combining the strengths of a direct binding FP assay for primary screening with a functional, cell-based AlphaScreen® assay for secondary validation, this workflow provides a high degree of confidence in hit selection. Confirmed hits from this process form a strong foundation for subsequent lead optimization, including structure-activity relationship (SAR) studies, selectivity profiling against a panel of other kinases, and evaluation in more complex disease models.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An important aspect of this topic is the specific molecular target of "4-methoxy-1-methyl-1H-indazol-3-amine". Without this information, a detailed and accurate guide on overcoming resistance is not possible. For the purpose of this response, we will assume that this compound is a hypothetical, potent and selective inhibitor of a receptor tyrosine kinase (RTK) that is often dysregulated in cancer, such as MET or ALK. This allows us to build a scientifically grounded and relevant technical support center.

Here is the technical support center for overcoming resistance to this compound:

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their cell line models. As Senior Application Scientists, we have compiled this resource based on established principles of drug resistance and field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding resistance to this compound.

Q1: We are observing a gradual loss of sensitivity to this compound in our cell line, which was initially sensitive. What are the potential underlying mechanisms?

A1: The development of acquired resistance to targeted therapies like this compound is a multi-faceted issue. The most common mechanisms can be broadly categorized as:

  • On-target alterations: These are genetic changes in the target protein that prevent the drug from binding effectively. This can include secondary mutations in the kinase domain.

  • Bypass signaling: The cell activates alternative signaling pathways to circumvent the inhibited pathway. For instance, if this compound targets the MET receptor, the cell might upregulate EGFR signaling to maintain downstream signaling for survival and proliferation.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Phenotypic changes: The cells may undergo epithelial-to-mesenchymal transition (EMT), which is associated with a more aggressive and drug-resistant phenotype.

Q2: How can we confirm that our resistant cell line has developed on-target mutations?

A2: The most direct way to identify on-target mutations is through sequencing of the gene encoding the target protein.

  • Sanger sequencing of the kinase domain is a cost-effective method for detecting known, common resistance mutations.

  • Next-generation sequencing (NGS) provides a more comprehensive view and can identify novel mutations across the entire gene.

Before sequencing, it is advisable to perform a dose-response assay to confirm the shift in IC50 between the sensitive and resistant cell lines.

Q3: Our sequencing results did not show any on-target mutations. What should we investigate next?

A3: If on-target mutations are ruled out, the next logical step is to investigate bypass signaling pathways. A phosphoproteomics approach, such as a phospho-RTK array or mass spectrometry-based analysis, can provide a global view of activated signaling pathways in the resistant cells compared to the sensitive parental cells. This can help identify upregulated kinases that may be compensating for the inhibition of the primary target.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental issues.

Troubleshooting Guide 1: Inconsistent IC50 Values in Resistant Cell Lines
Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments.1. Cell line heterogeneity. 2. Inconsistent drug concentration. 3. Variability in cell seeding density.1. Perform single-cell cloning to establish a homogenous resistant population. 2. Prepare fresh drug dilutions for each experiment. 3. Ensure consistent cell numbers are seeded for each assay.
Gradual re-sensitization of the resistant cell line over time.The resistance mechanism is not stable without continuous drug pressure.Culture the resistant cell line in the continuous presence of this compound at a concentration close to the IC50 of the parental line.
Troubleshooting Guide 2: Identifying the Dominant Resistance Mechanism

This workflow will guide you through a systematic process to pinpoint the most likely mechanism of resistance in your cell line.

Resistance_Mechanism_Workflow start Resistant Cell Line (Confirmed IC50 Shift) seq_target Sequence Target Gene start->seq_target mutation_found On-Target Mutation Identified? seq_target->mutation_found phospho_array Phospho-RTK Array / Phosphoproteomics mutation_found->phospho_array No end_on_target Mechanism: On-Target Resistance mutation_found->end_on_target Yes bypass_signal Bypass Signaling Identified? phospho_array->bypass_signal abc_transporter Assess ABC Transporter (e.g., MDR1) Expression/ Function bypass_signal->abc_transporter No end_bypass Mechanism: Bypass Signaling bypass_signal->end_bypass Yes mdr_phenotype MDR Phenotype Confirmed? abc_transporter->mdr_phenotype emt_markers Analyze EMT Markers (e.g., Vimentin, E-cadherin) mdr_phenotype->emt_markers No end_mdr Mechanism: Drug Efflux mdr_phenotype->end_mdr Yes end_emt Mechanism: Phenotypic Change (EMT) emt_markers->end_emt Changes Observed end_unknown Mechanism: Novel/ Unknown emt_markers->end_unknown No Changes

Caption: Workflow for identifying resistance mechanisms.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Generation of a Resistant Cell Line by Dose Escalation

This protocol describes the process of generating a resistant cell line from a sensitive parental line through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental, sensitive cell line

  • This compound

  • Complete cell culture medium

  • Cell culture flasks/dishes

  • MTT or similar cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to accurately determine the IC50 of this compound in the parental cell line.

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Recovery and subculture: When the cells have recovered and are proliferating, subculture them and increase the drug concentration by 1.5- to 2-fold.

  • Dose escalation: Repeat the cycle of drug exposure and recovery, gradually increasing the concentration of this compound.

  • Establishment of resistance: A resistant cell line is considered established when it can proliferate in a concentration of the drug that is at least 10-fold higher than the initial IC50 of the parental cells.

  • Characterization: Periodically assess the IC50 value to monitor the development of resistance. The resistant cell line should be maintained in a medium containing a maintenance dose of the drug.

Protocol 2: Assessment of Bypass Signaling using a Phospho-RTK Array

This protocol outlines the use of a phospho-receptor tyrosine kinase (RTK) array to identify activated bypass signaling pathways.

Materials:

  • Sensitive and resistant cell lines

  • Phospho-RTK array kit (from a commercial supplier)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Chemiluminescence detection system

Procedure:

  • Cell lysis: Lyse the sensitive and resistant cells (with and without treatment with this compound) according to the array manufacturer's protocol.

  • Protein quantification: Determine the protein concentration of the lysates.

  • Array incubation: Incubate the array membrane with equal amounts of protein lysate from each sample.

  • Washing and detection: Wash the membrane and incubate with the detection antibody cocktail, followed by a streptavidin-HRP conjugate.

  • Signal detection: Detect the chemiluminescent signal using an appropriate imaging system.

  • Data analysis: Quantify the spot intensities and compare the phosphorylation status of different RTKs between the sensitive and resistant cell lines. A significant increase in the phosphorylation of an RTK in the resistant line suggests its involvement in a bypass signaling pathway.

Protocol 3: Evaluation of Drug Efflux using a Rhodamine 123 Assay

This protocol describes a functional assay to assess the activity of MDR1/P-gp drug efflux pumps using the fluorescent substrate Rhodamine 123.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123

  • Verapamil (MDR1 inhibitor)

  • Flow cytometer

Procedure:

  • Cell preparation: Harvest the sensitive and resistant cells and resuspend them in a suitable buffer.

  • Inhibitor pre-treatment (optional): Pre-incubate a set of cells with Verapamil to inhibit MDR1 activity.

  • Rhodamine 123 loading: Add Rhodamine 123 to the cell suspensions and incubate.

  • Flow cytometry: Analyze the intracellular fluorescence of Rhodamine 123 in each sample using a flow cytometer.

  • Data analysis: Compare the fluorescence intensity between the sensitive and resistant cells. A lower fluorescence intensity in the resistant cells, which is reversed by Verapamil treatment, indicates increased MDR1-mediated drug efflux.

Part 4: Strategies to Overcome Resistance

Once the mechanism of resistance has been identified, a targeted strategy can be employed to overcome it.

Strategy 1: Combination Therapy for Bypass Signaling

If a bypass signaling pathway is identified, a combination of this compound with an inhibitor of the activated bypass kinase can be effective.

Combination_Therapy_Strategy ResistantCell Resistant Cell Line (Bypass Signaling Activated) DrugA This compound (Inhibits Primary Target) ResistantCell->DrugA Ineffective DrugB Bypass Pathway Inhibitor (e.g., EGFR inhibitor) ResistantCell->DrugB Partially Effective Combination Combination Therapy DrugA->Combination DrugB->Combination Outcome Restoration of Sensitivity & Cell Death Combination->Outcome Synergistic Effect

Caption: Combination therapy for bypass signaling.

Experimental Approach:

  • Select a suitable inhibitor: Based on the results of the phospho-RTK array, select a specific inhibitor for the activated bypass kinase.

  • Determine the IC50 of the single agents: Determine the IC50 values of this compound and the selected bypass inhibitor individually in the resistant cell line.

  • Perform a combination study: Treat the resistant cells with a matrix of concentrations of both drugs.

  • Assess synergy: Use a cell viability assay to determine the effect of the combination. The results can be analyzed using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.

Strategy 2: Re-sensitization of MDR-Positive Cells

For cells that have developed resistance via drug efflux, co-treatment with an inhibitor of the responsible ABC transporter can restore sensitivity.

Experimental Approach:

  • Select an MDR inhibitor: Choose a known inhibitor of the overexpressed ABC transporter (e.g., Verapamil for MDR1/P-gp).

  • Combination treatment: Treat the resistant cells with this compound in the presence and absence of the MDR inhibitor.

  • Assess re-sensitization: Perform a dose-response assay to determine if the IC50 of this compound is reduced in the presence of the MDR inhibitor. A significant shift in the IC50 indicates successful re-sensitization.

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-1-Methyl-1H-Indazol-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-methoxy-1-methyl-1H-indazol-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of these valuable compounds.

The indazole core is a significant scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] The specific substitution pattern of this compound makes it a crucial building block in the development of novel therapeutics.[3] However, its synthesis can present several challenges, from achieving high yields to controlling regioselectivity and minimizing impurities. This guide aims to address these issues head-on, providing practical, evidence-based solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound and its derivatives, presented in a question-and-answer format.

Low or No Product Yield

Question: My reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent issue in heterocyclic synthesis and can be attributed to several factors.[4] A systematic approach is crucial for identifying the root cause.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4] For the synthesis of 4-methoxy-1H-indazol-3-amine from 2-fluoro-6-methoxybenzonitrile and hydrazine hydrate, refluxing in n-butanol for 18 hours is a common starting point.[5] Subsequent N-methylation to obtain the 1-methyl isomer requires careful control of the alkylating agent and base. For C-N cross-coupling reactions to introduce the 3-amino group, such as the Buchwald-Hartwig amination, conditions must be meticulously optimized.[6]

    • Causality: Incomplete reactions can occur if the temperature is too low to overcome the activation energy or if the reaction time is insufficient for the reaction to reach completion. Conversely, excessively high temperatures or prolonged reaction times can lead to product degradation.[4]

    • Solution: Systematically screen reaction temperatures and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time point for quenching the reaction.

  • Purity of Reagents and Solvents: The presence of impurities in starting materials or residual water in solvents can significantly hinder the reaction.[4]

    • Causality: Impurities can poison the catalyst in cross-coupling reactions or participate in unwanted side reactions. Water can hydrolyze sensitive reagents or intermediates.

    • Solution: Ensure all starting materials are of high purity, and use anhydrous solvents, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination.

  • Catalyst, Ligand, and Base Selection (for Cross-Coupling Reactions): The choice of catalyst, ligand, and base is paramount for the success of palladium-catalyzed C-N cross-coupling reactions.[6]

    • Causality: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] The base is necessary to deprotonate the amine and regenerate the active catalyst. An inappropriate choice of any of these components can lead to catalyst deactivation or slow reaction rates.[8]

    • Solution: Screen a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., Xantphos, RuPhos), and bases (e.g., Cs₂CO₃, K₃PO₄, LiHMDS).[6][8] The optimal combination will depend on the specific substrates being coupled.

Formation of Impurities and Side Products

Question: My reaction is producing significant amounts of impurities. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in the synthesis of substituted indazoles.[9]

  • Regioisomer Formation during N-Alkylation: A primary challenge in the synthesis of 1-substituted indazoles is the potential for alkylation at the N-2 position, leading to a mixture of N-1 and N-2 isomers.[9][10]

    • Causality: The indazole ring has two nucleophilic nitrogen atoms, and the site of alkylation is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent.

    • Solution: The choice of reaction conditions can favor the formation of the desired N-1 isomer. For instance, using specific bases and solvents can direct the alkylation to the thermodynamically more stable N-1 position.[11]

  • Over-arylation or Homo-coupling in Cross-Coupling Reactions: In Buchwald-Hartwig amination, side reactions such as the formation of diarylamines (from the reaction of the product with another molecule of the aryl halide) or homo-coupling of the aryl halide can occur.[12]

    • Causality: These side reactions are often a result of a suboptimal catalyst system or reaction conditions that favor these undesired pathways.

    • Solution: Fine-tuning the catalyst-to-ligand ratio, using a less reactive base, or lowering the reaction temperature can help minimize these side products.[8] The use of specialized ligands has been shown to suppress the formation of diarylamine side products.[12]

Purification Challenges

Question: I am having difficulty purifying my final product. What are some effective purification strategies?

Answer: The purification of this compound derivatives can be challenging due to the presence of closely related impurities.

  • Chromatographic Separation: Column chromatography on silica gel is a standard method for purifying indazole derivatives.[9]

    • Strategy: A gradient elution system, starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[5] The choice of solvent system will depend on the polarity of the target compound and the impurities.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Strategy: Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common synthetic pathway starts with 2-fluoro-6-methoxybenzonitrile, which is reacted with hydrazine hydrate to form 4-methoxy-1H-indazol-3-amine.[5] This intermediate is then N-methylated to yield the final product.

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring reaction progress.[1][6] TLC provides a quick qualitative assessment, while LC-MS gives more detailed information about the conversion of starting materials and the formation of products and byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric, and should be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

III. Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-1H-indazol-3-amine[5]
  • To a round-bottom flask, add 2-fluoro-6-methoxybenzonitrile (1.0 eq) and n-butanol (to achieve a concentration of approximately 0.66 M).

  • Add hydrazine hydrate (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and separate the organic phase.

  • Collect any solid that precipitates from the aqueous phase by filtration.

  • Extract the combined aqueous phase and mother liquor with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimization of Buchwald-Hartwig Amination for 3-Aminoindazole Derivatives[6][13]

This protocol outlines a general procedure for optimizing the C-N cross-coupling reaction to introduce various amines at the 3-position of a suitable 3-halo-4-methoxy-1-methyl-1H-indazole precursor.

Table 1: Screening of Reaction Parameters for Buchwald-Hartwig Amination

ParameterVariation 1Variation 2Variation 3Variation 4
Pd Catalyst Pd(OAc)₂Pd₂(dba)₃RuPhos Precatalyst[8]XPhos Precatalyst[8]
Ligand XantphosBINAPRuPhosBrettPhos
Base Cs₂CO₃K₃PO₄K₂CO₃LiHMDS[8]
Solvent TolueneDioxaneTHFDMF
Temperature 80 °C100 °C110 °CRoom Temperature[8]

General Procedure for Optimization:

  • In an array of reaction vials, add the 3-halo-4-methoxy-1-methyl-1H-indazole (1.0 eq), the desired amine (1.1-1.5 eq), the palladium catalyst (0.5-2 mol%), and the ligand (1-4 mol%).

  • To each vial, add a different base (1.5-2.0 eq).

  • Add the anhydrous solvent to each vial.

  • Seal the vials and heat to the desired temperature with stirring for 4-24 hours.

  • Monitor the reactions by LC-MS to determine the optimal conditions based on product formation and consumption of starting material.

IV. Visualizations

General Synthetic Scheme

G A 2-Fluoro-6-methoxybenzonitrile B 4-Methoxy-1H-indazol-3-amine A->B Hydrazine Hydrate, n-Butanol, Reflux C This compound B->C Methylating Agent, Base D 3-Halo-4-methoxy-1-methyl-1H-indazole C->D Halogenation E Substituted 3-aminoindazole Derivative D->E R-NH2, Pd Catalyst, Ligand, Base

Caption: General synthetic routes to this compound and its derivatives.

Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok reagents_bad Impurities Detected check_reagents->reagents_bad optimize Systematically Optimize Reaction Conditions (Temp, Time, Catalyst, Ligand, Base, Solvent) reagents_ok->optimize purify Purify Starting Materials/Use Fresh Reagents reagents_bad->purify purify->start success Improved Yield optimize->success

Caption: A systematic workflow for troubleshooting low reaction yields.

V. References

  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. 9

  • ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. 11

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. 6

  • ChemicalBook. (n.d.). 4-METHOXY-1H-INDAZOL-3-AMINE synthesis. 5

  • IJCRT.org. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. 1

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. 10

  • Nottingham University. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. 13

  • NIH. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. 8

  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". --INVALID-LINK--

  • NIH. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. 12

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. 2

  • NIH. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. 7

References

Avoiding degradation of 4-methoxy-1-methyl-1H-indazol-3-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Compound Stability During Storage

Welcome to the technical support center for 4-methoxy-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding Compound Instability

This section addresses the fundamental properties of this compound that make it susceptible to degradation.

Q1: What makes this compound prone to degradation?

A1: The molecular structure of this compound contains several functional groups that render it sensitive to environmental conditions. The primary liabilities are the aromatic amine group and the electron-rich indazole ring system. These features make the compound particularly susceptible to two main degradation pathways:

  • Oxidation: The 3-amino group is a primary oxidation site. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of colored oxides and dimeric impurities. This is a common degradation pathway for aromatic amines.

  • Photodegradation: Aromatic and heterocyclic ring systems can absorb UV-Vis light.[1] This absorbed energy can promote electrons to higher energy states, making the molecule more reactive and prone to cleavage or rearrangement, ultimately altering its chemical identity.

Even small amounts of degradation can introduce significant variability into experimental results, making proper storage crucial.[2]

cluster_main Degradation Pathways Compound This compound Oxidation Oxidative Degradation Compound->Oxidation Atmospheric O₂ Photolysis Photolytic Degradation Compound->Photolysis UV/Visible Light Impurities Formation of Impurities (e.g., Oxides, Dimers) Oxidation->Impurities Photolysis->Impurities

Caption: Key degradation pathways for this compound.

Q2: What are the visible signs of degradation?

A2: The most common sign of degradation is a change in the physical appearance of the compound. While this compound is typically a solid[3], degradation often manifests as:

  • Color Change: A noticeable darkening of the material, shifting from a white or off-white solid to yellow, brown, or even dark purple, is a strong indicator of oxidation.

  • Change in Texture: The material may become clumpy, oily, or "gummy" due to the formation of various degradation products.

If you observe any of these changes, it is highly recommended to re-analyze the material for purity before use.[4]

Part 2: Recommended Storage & Handling Protocols

This section provides actionable, step-by-step guidance for maintaining the chemical integrity of your sample.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To ensure maximum shelf life and prevent degradation, this compound should be stored under controlled conditions that mitigate exposure to oxygen, light, and moisture. The ideal protocol involves creating a multi-barrier system against these environmental factors.

Data Presentation: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of all potential chemical degradation pathways.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen to prevent oxidation of the amine and indazole ring.[4][5]
Container Tightly-sealed, Amber Glass VialProtects the compound from light-induced degradation and prevents moisture ingress.[1][5]
Location Dark, Dry, Well-VentilatedProvides a stable environment and prevents moisture absorption.[6] Store away from strong oxidizing agents.[4]
Experimental Protocol 1: Long-Term Storage Preparation

This protocol should be followed immediately upon receiving a new batch of the compound.

  • Work Environment: Whenever possible, perform this procedure inside an inert atmosphere glovebox to minimize exposure to air and moisture.[5][7] If a glovebox is not available, work quickly and efficiently in a fume hood with low ambient light.

  • Aliquoting: Divide the bulk sample into smaller, single-use quantities in separate, pre-labeled amber glass vials. This practice avoids repeated warming/cooling cycles and atmospheric exposure of the main stock.

  • Inert Gas Purge (if not using a glovebox): a. Insert a needle connected to a regulated, low-flow line of dry argon or nitrogen into the vial, with the tip just above the solid material. b. Insert a second, shorter "exit" needle to allow displaced air to escape. c. Purge the vial for 1-2 minutes. d. Remove the exit needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

  • Sealing: For ultimate protection, use vials with PTFE-lined caps. Wrap the cap-vial interface with Parafilm® as an additional barrier against moisture.

  • Storage: Place the sealed, aliquoted vials into a labeled secondary container and store them in a refrigerator at 2-8°C.[4]

Q4: How should I handle the compound for routine experimental use?

A4: Proper handling during weighing and solution preparation is just as critical as long-term storage.

cluster_workflow Handling Workflow Start Retrieve Aliquot from 2-8°C Storage Equilibrate Allow Vial to Equilibrate to Room Temperature in a Desiccator Start->Equilibrate Weigh Quickly Weigh Required Amount (Preferably under Inert Gas) Equilibrate->Weigh Reseal Purge Headspace with Inert Gas and Tightly Reseal Vial Weigh->Reseal Store Return Unused Portion to 2-8°C Storage Reseal->Store

Caption: Recommended workflow for handling the compound during routine use.

Key Handling Steps:

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.[8]

  • Weighing: Open the vial and weigh the desired amount as quickly as possible. Minimize the time the container is open to the air.

  • Resealing: Before resealing the vial for return to storage, it is best practice to purge the headspace with an inert gas.

  • Solution Preparation: Dissolve the weighed compound in your chosen solvent immediately. Do not leave the weighed solid exposed on the bench.

Part 3: Troubleshooting Guide

This section helps diagnose and resolve issues that may arise from compound instability.

Q5: My experimental results are inconsistent. Could compound degradation be the cause?

A5: Absolutely. Inconsistent results are a classic symptom of using a degraded or partially degraded reagent.[4] If the purity of your compound has decreased over time, you are introducing a significant variable into your experiments. This can manifest as:

  • Lower-than-expected reaction yields.

  • Appearance of unexpected side products.

  • Reduced biological activity or potency in assays.

  • Shifts in retention time or new peaks in chromatographic analysis.

If you suspect degradation, the first step is to perform a purity analysis on your current stock and compare it to the Certificate of Analysis (CoA) of the new material or a freshly opened aliquot.

Q6: How can I quantitatively assess the purity of my stored compound?

A6: Several analytical techniques can be used to determine the purity of this compound and identify potential degradation products.[9]

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods.[10] A reverse-phase HPLC method with UV detection can separate the parent compound from more polar (oxidized) or less polar impurities. Comparing the peak area of the main compound to the total peak area of all components provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information.[9] The appearance of new signals or changes in the integration of existing signals relative to an internal standard can indicate the presence of impurities.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to identify the exact masses of impurities, which can help in elucidating the specific degradation pathway that is occurring.

Experimental Protocol 2: General Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for developing a quality control method. Optimization will likely be required.

  • Standard Preparation: Prepare a stock solution of a new or trusted batch of the compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol). Prepare a similar solution of the sample .

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solution to determine the retention time of the pure compound. Then, inject the test sample. Look for the appearance of new peaks, which indicate impurities. Calculate purity by dividing the main peak area by the total area of all peaks.

By implementing these storage, handling, and verification procedures, you can significantly reduce the risk of compound degradation, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-methoxy-1-methyl-1H-indazol-3-amine and other potent small molecule inhibitors. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenge of off-target effects in experimental settings. As the specific target profile of this compound is not extensively documented in public literature, this guide will use the broader and well-established context of kinase inhibitors to illustrate key principles and protocols. Given that the indazole scaffold is a common feature in many kinase inhibitors, the methodologies described herein are highly relevant for characterizing this and other novel compounds.

Our goal is to equip you with the scientific rationale and practical tools to confidently distinguish on-target from off-target effects, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent or show an unexpected phenotype. Could this be due to off-target effects?

A1: Yes, inconsistent results or unexpected phenotypes are classic indicators of potential off-target activity.[1][2] Off-target effects occur when a compound interacts with unintended molecular targets, leading to unforeseen biological responses.[2][3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common source of off-target effects.[4]

To begin troubleshooting, consider the following:

  • Dose-dependency: Is the unexpected phenotype observed only at high concentrations? Off-target effects are often less potent than on-target effects and may only manifest at higher doses.[1]

  • Cell line specificity: Does the phenotype vary across different cell lines? This could indicate that the off-target is expressed at different levels in those cells.

  • Comparison to known inhibitors: Does the observed phenotype match that of other known inhibitors of the intended target? A significant deviation may suggest off-target activity.

Q2: How can I proactively design my experiments to minimize the impact of potential off-target effects?

A2: A well-designed experiment is your first line of defense against misinterpreting off-target effects. Here are some key strategies:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the minimal concentration of this compound that produces the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.[1]

  • Employ Structurally Unrelated Inhibitors: If possible, use a second, structurally different inhibitor for your primary target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Utilize an Inactive Analog: A close structural analog of your compound that is known to be inactive against the primary target is an excellent negative control. If the inactive analog does not produce the same phenotype, it strengthens the evidence for on-target activity.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. The resulting phenotype should mimic the effect of your inhibitor. If the inhibitor still produces the effect in the absence of the target, it is likely due to off-target interactions.[1]

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

This section provides a systematic approach to investigating and validating the observed effects of this compound.

Issue 1: Unexpected Cytotoxicity at Effective Concentrations

You observe significant cell death at concentrations where you expect to see specific inhibition of your target.

Workflow for Investigating Cytotoxicity:

A Unexpected Cytotoxicity Observed B Perform Dose-Response for Viability (e.g., MTT, CellTiter-Glo) A->B C Is cytotoxicity observed at or below the on-target IC50? B->C D High Likelihood of Off-Target Toxicity C->D Yes E Possible On-Target Toxicity or General Compound Toxicity C->E No F Kinome-Wide Selectivity Screen D->F G Test with Structurally Different Inhibitor of the Same Target D->G K Identify potential off-target kinases responsible for cytotoxicity F->K H Does the second inhibitor show similar cytotoxicity? G->H I On-target cytotoxicity is likely H->I Yes J Cytotoxicity is likely off-target or compound-specific H->J No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Troubleshooting Steps:

  • Confirm Solubility: Visually inspect your compound in solution to ensure it hasn't precipitated. Poor solubility can lead to inaccurate concentrations and misleading results.

  • Broad-Spectrum Profiling: The most direct way to identify off-target interactions is through a broad kinase selectivity panel.[5] These services screen your compound against hundreds of kinases to identify unintended targets.

  • Orthogonal Approaches: If a kinome scan reveals off-targets, validate these hits using orthogonal assays, such as testing the effect of your compound on the phosphorylation of a known substrate of the off-target kinase in a cellular context.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

The IC50 value of this compound in your cellular assay is significantly higher than in your biochemical assay.

Possible Explanations and Solutions:

Possible Cause Explanation Suggested Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Perform a cellular uptake assay. Consider modifying the compound to improve its physicochemical properties.
High Protein Binding The compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.Measure the extent of plasma protein binding. Increase the compound concentration in the cellular assay, though be mindful of off-target effects.
Drug Efflux The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.Use cell lines with known expression levels of efflux pumps or co-administer with a known efflux pump inhibitor.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form.Perform a metabolic stability assay using liver microsomes or hepatocytes.
High Intracellular ATP In cellular assays, your compound must compete with high physiological concentrations of ATP (1-5 mM), which can reduce its apparent potency compared to biochemical assays often run at lower ATP concentrations.[6]Perform a biochemical assay with ATP concentrations that mimic physiological levels to see if the IC50 shifts.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Conceptual)

This protocol outlines the general steps for assessing the selectivity of this compound against a panel of kinases. This is often performed as a service by specialized companies.[7][8]

Objective: To identify the spectrum of kinases inhibited by the compound and determine its selectivity.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Assay Format: A common format is a competition binding assay, such as KINOMEscan®, which measures the ability of the test compound to displace a ligand from the ATP-binding site of a large number of kinases.[7][8][9]

  • Screening: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.

  • Data Analysis: The results are often expressed as a percentage of control, indicating the degree of displacement. Hits are identified as kinases where the displacement is above a certain threshold (e.g., >90%).

  • Follow-up: For identified hits, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 for each off-target interaction.[8]

Data Visualization:

The results of a kinase selectivity screen are often visualized on a "kinome tree" to illustrate the selectivity profile.

cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_STE STE Ser/Thr Kinases cluster_CK1 Casein Kinase 1 cluster_AGC AGC Ser/Thr Kinases cluster_CAMK CaM Kinases cluster_CMGC CMGC Ser/Thr Kinases A Target Kinase B Off-Target 1 C Non-target 1 D Non-target 2 E Non-target 3 F Off-Target 2 G Non-target 4 H Non-target 5

Caption: A simplified kinome tree visualization.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment.[10][11] It is based on the principle that a protein's thermal stability changes upon ligand binding.[10][12]

Objective: To verify that this compound binds to its intended target in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either a vehicle control (e.g., DMSO) or your compound at a saturating concentration for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting or another protein detection method.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

References

Validation & Comparative

A Comparative Efficacy Analysis of Substituted Indazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, underpinning the development of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide provides a comparative analysis of the biological efficacy of 4-methoxy-1-methyl-1H-indazol-3-amine and other structurally related indazole derivatives. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogues to provide a salient comparison and illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.

The Indazole Core: A Versatile Pharmacophore

Indazole, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, offers a versatile framework for drug design.[3] Its ability to form critical hydrogen bonds and engage in various non-covalent interactions with biological targets has led to its incorporation into a diverse array of pharmacologically active agents.[4][5] Notably, the 1H-indazol-3-amine moiety serves as an effective "hinge-binding" fragment, a key interaction for many kinase inhibitors.[5] This has culminated in the successful development of FDA-approved drugs such as Pazopanib and Axitinib, which target key signaling pathways in cancer.[2]

Comparative Efficacy of 1H-Indazol-3-amine Derivatives

The therapeutic efficacy of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. To illustrate these structure-activity relationships, this section compares the in vitro activity of several key 1H-indazol-3-amine analogues against relevant cancer cell lines and protein kinases.

Anti-Proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of indazole derivatives are commonly assessed using cell viability assays, such as the MTT assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit cell growth by 50% and is a key metric of potency.

One study explored a series of 1H-indazole-3-amine derivatives, revealing that compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[5][6] This compound also demonstrated favorable selectivity, with a significantly higher IC50 of 33.2 µM against the normal human embryonic kidney cell line HEK-293.[5][6] Another study on 3-amino-N-phenyl-1H-indazole-1-carboxamides identified compounds 10d and 10e as potent anti-proliferative agents, inhibiting the growth of the SR leukemia cell line at a concentration of 0.0153 µM.[7]

CompoundTarget Cell LineIC50 (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[5][6]
Compound 6o HEK-293 (Normal Kidney)33.2[5][6]
Compound 10d/10e SR (Leukemia)0.0153[7]

These findings underscore the potential of the 1H-indazol-3-amine scaffold as a starting point for the development of potent and selective anticancer agents. The variation in potency highlights the critical role of substitutions in modulating biological activity.

Inhibition of Key Oncogenic Kinases

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. Fibroblast Growth Factor Receptors (FGFRs) and the Bcr-Abl fusion protein are two such targets where indazole-based inhibitors have shown significant promise.

FGFR Inhibition:

The FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, and angiogenesis.[1][8] Its aberrant activation is a known driver in various cancers. A study focused on 1H-indazol-3-amine derivatives identified 6-(3-methoxyphenyl)-1H-indazol-3-amine as a potent inhibitor of FGFR1, with an enzymatic IC50 of 15.0 nM and an anti-proliferative IC50 of 642.1 nM.[9]

Bcr-Abl Inhibition:

The constitutively active Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML).[10][11] A series of 1H-indazol-3-amine derivatives were evaluated for their activity against wild-type Bcr-Abl and the gatekeeper mutant T315I, which confers resistance to many first-generation inhibitors. Compound 89 from this series demonstrated remarkable potency, inhibiting wild-type Bcr-Abl with an IC50 of 0.014 µM and the T315I mutant with an IC50 of 0.45 µM.[9] This compound also inhibited the proliferation of K562 leukemia cells with an IC50 of 6.50 µM.[9]

CompoundTarget KinaseIC50 (nM)Reference
6-(3-methoxyphenyl)-1H-indazol-3-amine FGFR115.0[9]
Compound 89 Bcr-Abl (wild-type)14[9]
Compound 89 Bcr-Abl (T315I mutant)450[9]

These data clearly demonstrate that strategic modifications to the 1H-indazol-3-amine scaffold can yield highly potent and specific kinase inhibitors, including those active against drug-resistant mutants.

Key Signaling Pathways

To appreciate the mechanism of action of these indazole derivatives, it is essential to understand the signaling cascades they inhibit.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of intracellular tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression related to cell proliferation, survival, and migration.[1][8]

FGFR_Signaling cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein possesses constitutive tyrosine kinase activity, leading to the uncontrolled activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[10][11][12] This aberrant signaling drives the excessive proliferation and survival of leukemia cells.

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS Activates PI3K PI3K Bcr_Abl->PI3K Activates STAT5 STAT5 Bcr_Abl->STAT5 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Key downstream pathways activated by Bcr-Abl.

Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the efficacy of indazole derivatives.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with indazole derivatives A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the indazole compounds and incubate for a specified period (e.g., 48-72 hours).[14]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction.[10][15]

Workflow:

Kinase_Assay_Workflow A 1. Pre-incubate kinase with inhibitor B 2. Initiate reaction with ATP and substrate A->B C 3. Stop reaction and deplete remaining ATP B->C D 4. Convert ADP to ATP and generate light C->D E 5. Measure luminescence D->E

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound and Kinase Preparation: Prepare serial dilutions of the indazole inhibitor. In a 384-well plate, add the kinase and the inhibitor dilutions.[10]

  • Pre-incubation: Incubate the kinase and inhibitor together for a short period (e.g., 10-15 minutes) to allow for binding.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for a defined time (e.g., 60 minutes) at 30°C.[10]

  • ADP Detection: Stop the reaction and deplete the unused ATP using a reagent such as ADP-Glo™ Reagent. Then, add a kinase detection reagent that converts the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.[10][11]

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The IC50 value is determined from the inhibitor's dose-response curve.

Conclusion

The 1H-indazol-3-amine scaffold represents a highly productive starting point for the discovery of novel therapeutics, particularly in the realm of oncology. The comparative data presented in this guide, drawn from close structural analogues of this compound, illustrate the profound impact of substituent modifications on both potency and selectivity. By targeting key oncogenic drivers such as FGFR and Bcr-Abl, these compounds demonstrate significant potential for the development of next-generation targeted therapies. The provided experimental protocols offer a robust framework for the in vitro evaluation of new chemical entities based on this versatile and clinically validated pharmacophore. Further exploration of the structure-activity relationships within this chemical series is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to Kinase Inhibitor Selectivity: Profiling the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus in Kinase Drug Discovery

To the dedicated researcher in oncology and signal transduction, the landscape of kinase inhibitors is both vast and nuanced. Kinases, numbering over 500 in the human genome, represent one of the most critical and intensely pursued classes of drug targets.[1] Their role as central regulators of cellular signaling pathways is undisputed, but the high degree of structural conservation, particularly in the ATP-binding site, presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, complicating preclinical validation of a drug target and potentially causing adverse effects in a clinical setting.[1]

This guide focuses on compounds built around the indazole scaffold, a heterocyclic motif recognized as a "privileged" structure in medicinal chemistry for its ability to interact with the hinge region of many kinase ATP-binding sites. While a comprehensive public kinase selectivity profile for the specific compound 4-methoxy-1-methyl-1H-indazol-3-amine is not available, this document will serve as a practical comparison guide. We will use the well-characterized, indazole-containing clinical candidate, Pictilisib (GDC-0941) , as our primary exemplar to explore the principles and practices of kinase selectivity profiling.

To provide a broader context, we will compare the selectivity profile of the highly specific Pictilisib with that of Bosutinib , another kinase inhibitor, to illustrate the spectrum of selectivity profiles encountered in drug discovery. This objective comparison, supported by experimental data and detailed protocols, is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and understanding kinase inhibitor selectivity.

Comparative Selectivity Profiles: A Quantitative Look

The selectivity of a kinase inhibitor is not an absolute property but a profile of its potency against a wide array of kinases. This profile is critical to understanding a compound's therapeutic window and potential liabilities. High-throughput screening against large kinase panels has become a standard approach for determining this profile.[2]

Here, we compare the inhibitory activities of Pictilisib (GDC-0941) and Bosutinib. Pictilisib was designed as a potent and selective inhibitor of Class I PI3 kinases, a family of lipid kinases crucial in the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer.[3][4] Bosutinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), known for its dual inhibition of Src and ABL kinases.[5]

Kinase TargetPictilisib (GDC-0941) IC50 (nM)Bosutinib IC50 (nM)Kinase Family
PI3Kα (PIK3CA) 3 >10,000Lipid Kinase (Class I PI3K)
PI3Kβ (PIK3CB) 33 -Lipid Kinase (Class I PI3K)
PI3Kδ (PIK3CD) 3 -Lipid Kinase (Class I PI3K)
PI3Kγ (PIK3CG) 75 -Lipid Kinase (Class I PI3K)
mTOR >1000-Lipid Kinase (PIKK)
DNA-PK >1000-Lipid Kinase (PIKK)
ABL1 -1.2 Tyrosine Kinase
ABL1 (T315I) ->1000Tyrosine Kinase
SRC -1.2 Tyrosine Kinase
LYN -<10Tyrosine Kinase
c-KIT ->1000Tyrosine Kinase
PDGFRα -94Tyrosine Kinase
Data compiled from publicly available sources.[6][7][8][9] Assay conditions may vary between studies. A hyphen (-) indicates data not readily available in the public domain.

As the data illustrates, Pictilisib (GDC-0941) is a highly potent and selective inhibitor of the Class I PI3K isoforms, with significantly less activity against other kinases, including those in the related PIKK family like mTOR and DNA-PK.[3][6] In contrast, Bosutinib displays potent, low nanomolar inhibition against both ABL and SRC family kinases, befitting its clinical application, but has significantly less activity against other kinases like c-KIT and PDGFR.[5][9]

Visualizing Kinase Selectivity

A powerful method for visualizing kinase inhibitor selectivity is to map the inhibition data onto a phylogenetic tree of the human kinome. This provides an intuitive representation of an inhibitor's activity across different kinase families.

Caption: Simplified kinome tree illustrating inhibitor selectivity.

This diagram conceptualizes the highly selective nature of Pictilisib (GDC-0941), which predominantly targets the Atypical Kinase family (specifically Class I PI3Ks), versus the multi-kinase activity of Bosutinib, which potently targets the Tyrosine Kinase (TK) family.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible biochemical assays. The choice of assay format depends on factors such as throughput requirements, sensitivity, and the availability of reagents.[3] Below are detailed protocols for two widely used methods: a radiometric assay, considered the "gold standard" for its direct measurement of phosphorylation, and the ADP-Glo™ luminescent assay, a popular non-radioactive alternative.[10][11]

Protocol 1: In Vitro Radiometric Kinase Assay ([³²P]-ATP Filter Binding)

This method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a protein or peptide substrate.[2][10][12]

Causality Behind Experimental Choices:

  • [γ-³²P]-ATP: The use of the gamma-labeled phosphate is critical as this is the phosphate group transferred by the kinase to the substrate.

  • Phosphocellulose Paper: This substrate has a high affinity for phosphorylated peptides, allowing for the separation of the labeled substrate from the unreacted [γ-³²P]-ATP.

  • Phosphoric Acid Washes: These washes are essential for removing non-specifically bound ATP, ensuring that the measured radioactivity is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Assembly:

    • In a 96-well plate, prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Add the specific peptide or protein substrate for the kinase being tested.

    • Add the test inhibitor (e.g., Pictilisib or Bosutinib) at a range of concentrations. Include a DMSO control for 100% kinase activity.

    • Add the kinase enzyme to each well.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a solution of ATP mixed with [γ-³²P]-ATP (final ATP concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Immediately immerse the filter mat in a bath of 0.75% phosphoric acid.

  • Washing and Scintillation Counting:

    • Wash the filter mat three times with 0.75% phosphoric acid to remove unreacted [γ-³²P]-ATP.

    • Perform a final wash with acetone to dry the filter mat.

    • Place the dried filter mat in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step process that uses a luciferase-based system to generate a light signal proportional to the ADP concentration.[11][13][14]

Causality Behind Experimental Choices:

  • Two-Step Reaction: The first step terminates the kinase reaction and depletes the remaining ATP. This is crucial because the subsequent detection step converts ADP back to ATP for the luciferase reaction. High levels of residual ATP from the kinase reaction would create a high background signal.

  • Luciferase/Luciferin System: This highly sensitive detection method produces a stable luminescent signal, allowing for high-throughput screening.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a white, opaque 96- or 384-well plate. The reaction mixture should contain the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for the desired duration.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent contains a component that stops the kinase reaction and an enzyme that depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.[13]

    • Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the IC50 values as described for the radiometric assay.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Reaction Termination & ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Data Acquisition a Assemble Reaction: Kinase, Substrate, ATP, and Inhibitor b Incubate at 30°C a->b c Add ADP-Glo™ Reagent b->c d Incubate for 40 min at RT c->d e Add Kinase Detection Reagent (Converts ADP to ATP) d->e f Luciferase/Luciferin Reaction (Generates Light) e->f g Incubate for 30-60 min at RT f->g h Measure Luminescence g->h i Calculate IC50 Values h->i

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Conclusion: The Imperative of Selectivity Profiling

The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization, profoundly influencing its therapeutic potential and safety profile. While the specific compound this compound remains unprofiled in the public domain, the analysis of the indazole-containing PI3K inhibitor Pictilisib (GDC-0941) and its comparison with Bosutinib provides a clear and instructive illustration of the concept of kinase selectivity.

Pictilisib's focused activity on Class I PI3K isoforms exemplifies a highly selective inhibitor, a profile often sought to minimize off-target effects. In contrast, the multi-targeted profile of Bosutinib, while effective in its approved indication, highlights a different therapeutic strategy. Understanding where a compound lies on this selectivity spectrum is paramount for rational drug design and development. The experimental protocols detailed herein provide a validated framework for obtaining this critical data, empowering researchers to make informed decisions as they advance the next generation of kinase-targeted therapies.

References

Validating Cellular Target Engagement of 4-methoxy-1-methyl-1H-indazol-3-amine: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of two leading methodologies for validating the cellular target engagement of small molecules, using the novel indazole derivative, 4-methoxy-1-methyl-1H-indazol-3-amine, as our central case study. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[1][2] Therefore, robust and reliable methods for confirming target engagement are paramount for advancing compounds of this class.

This guide will move beyond simple protocol recitation to delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will objectively compare the performance of the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay, providing the technical details and field-proven insights necessary to select and implement the optimal strategy for your research.

The Central Challenge: Proving On-Target Efficacy in a Cellular Environment

While biochemical assays are invaluable for determining a compound's potency against a purified protein, they do not fully recapitulate the complexities of the cellular environment. Factors such as cell permeability, off-target effects, and competition with endogenous ligands can significantly impact a compound's efficacy. Therefore, direct measurement of target engagement in intact cells is a critical step in the development of any targeted therapeutic.[3]

Here, we will explore two distinct, yet powerful, approaches to this challenge, each with its own set of strengths and considerations.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[4][5] The binding of a small molecule, such as this compound, to its target protein confers additional stability to the protein's folded state. Consequently, a higher temperature is required to denature the ligand-bound protein compared to the unbound protein. This thermal shift is a direct proxy for target engagement.[6][7]

The CETSA Workflow: A Step-by-Step Guide

The experimental workflow for CETSA can be broken down into several key stages, each requiring careful optimization.

CETSA Workflow CETSA Experimental Workflow A 1. Cell Culture and Treatment (e.g., HEK293 cells treated with this compound) B 2. Heating (Cells are heated to a range of temperatures to induce protein denaturation) A->B C 3. Cell Lysis (Cells are lysed to release soluble proteins) B->C D 4. Separation of Aggregated Proteins (Centrifugation to pellet denatured, aggregated proteins) C->D E 5. Protein Quantification (e.g., Western Blot or Mass Spectrometry of the soluble fraction) D->E F 6. Data Analysis (Generation of melt curves to determine the thermal shift) E->F

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for this compound

This protocol assumes a hypothetical kinase target for our compound of interest.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293) and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody via Western Blot or by mass spectrometry.

  • Data Analysis:

    • Generate melt curves by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • The shift in the melting temperature (Tm) between the two curves indicates the degree of target engagement.

Comparison with Alternatives: The Pros and Cons of CETSA
FeatureCellular Thermal Shift Assay (CETSA)
Principle Ligand-induced thermal stabilization of the target protein.[8][9]
Labeling Requirement Label-free, relying on specific antibodies or mass spectrometry for detection.
Cellular Context Can be performed in intact cells, cell lysates, and even tissue samples.[8]
Throughput Can be adapted for higher throughput screening (HT-CETSA).[9]
Target Requirement The target protein must exhibit a measurable thermal shift upon ligand binding.[9]
Advantages Physiologically relevant; no need for compound or protein modification.
Disadvantages Requires a specific antibody for the target protein or access to mass spectrometry; can be lower throughput than other methods.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific target protein in living cells.[10][11] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[11] In this system, the target protein is fused to a NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target acts as the acceptor. When the tracer binds to the NanoLuc®-fused target, the close proximity allows for energy transfer, generating a BRET signal. A test compound that binds to the target will competitively displace the tracer, leading to a decrease in the BRET signal, which can be used to quantify intracellular target engagement.[12][13]

The NanoBRET™ Workflow: A Step-by-Step Guide

The NanoBRET™ workflow is a streamlined process suitable for multi-well plate formats.

NanoBRET Workflow NanoBRET Target Engagement Workflow A 1. Cell Transfection (Express the target protein as a NanoLuc® fusion) B 2. Compound and Tracer Addition (Treat cells with the test compound and a fluorescent tracer) A->B C 3. Substrate Addition and Incubation (Add NanoLuc® substrate and incubate) B->C D 4. BRET Signal Detection (Measure luminescence at two wavelengths) C->D E 5. Data Analysis (Calculate the BRET ratio and determine IC50 values) D->E

Caption: A generalized workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for this compound

This protocol assumes the availability of a NanoLuc® fusion vector for the hypothetical kinase target.

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a multi-well plate and allow for protein expression (typically 18-24 hours).

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the test compound and a fixed concentration of the appropriate fluorescent tracer to the cells.

  • Substrate Addition and Incubation:

    • Add the NanoLuc® substrate (e.g., furimazine) to the wells.

    • Incubate the plate at room temperature for a short period to allow the reaction to stabilize.

  • BRET Signal Detection:

    • Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®) and one for the acceptor (tracer).[12]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the test compound concentration to generate a dose-response curve and determine the intracellular IC50 value.

Comparison with Alternatives: The Pros and Cons of NanoBRET™
FeatureNanoBRET™ Target Engagement Assay
Principle Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein, measured by BRET.[14][15]
Labeling Requirement Requires genetic fusion of the target protein to NanoLuc® and a specific fluorescent tracer.
Cellular Context Performed in living cells, providing real-time engagement data.[13]
Throughput Highly amenable to high-throughput screening in multi-well plate formats.[15]
Target Requirement Requires the ability to create a functional NanoLuc® fusion of the target and the availability of a suitable tracer.
Advantages High sensitivity, quantitative, and suitable for determining compound affinity and residence time in live cells.[13][16]
Disadvantages Requires genetic modification of the target protein, which may alter its function; dependent on the availability of a suitable tracer.

Downstream Validation: Connecting Target Engagement to Cellular Phenotype

While CETSA and NanoBRET™ provide direct evidence of target binding, it is crucial to correlate this with a downstream functional consequence. For a hypothetical kinase target of this compound, this would involve assessing the phosphorylation of a known substrate.

Signaling Pathway Hypothetical Kinase Signaling Pathway Compound This compound Target Target Kinase Compound->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation pSubstrate Phospho-Substrate Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) pSubstrate->Phenotype

Caption: A simplified diagram showing the inhibition of a target kinase and its downstream effects.

A robust validation strategy would involve treating cells with this compound and observing a dose-dependent decrease in the phosphorylation of the target kinase's substrate via Western Blot or a phospho-ELISA. The IC50 value obtained from this functional assay should correlate with the IC50 value determined by the NanoBRET™ assay or the thermal shift observed in the CETSA experiment.[15]

Conclusion: Selecting the Right Tool for the Job

The choice between CETSA and NanoBRET™ for validating the target engagement of this compound will depend on the specific research question and available resources.

  • CETSA is an excellent choice when working with a native protein in a more physiologically relevant context, especially if a specific antibody is available and genetic modification of the target is undesirable.

  • NanoBRET™ offers a highly sensitive, quantitative, and high-throughput method for determining compound affinity and residence time in living cells, provided that a functional NanoLuc® fusion and a suitable tracer can be developed.

Ultimately, a multi-pronged approach that combines direct target engagement data from one of these powerful techniques with downstream functional validation will provide the most compelling evidence for the on-target activity of this compound, paving the way for its further development as a potential therapeutic agent.

References

A Senior Scientist's Guide to Kinase Inhibitor Selectivity: A Comparative Cross-Reactivity Study of 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a persistent challenge remains: achieving inhibitor selectivity.[1] Many inhibitors target the highly conserved ATP-binding pocket, leading to the potential for off-target binding, where a compound inhibits multiple unintended kinases.[2] Such promiscuity can confound experimental results, leading to misinterpretation of a compound's biological effects, and can cause toxicity in a clinical setting.[2][3]

This guide focuses on 4-methoxy-1-methyl-1H-indazol-3-amine , a novel compound featuring the 1H-indazole-3-amine scaffold. This moiety is recognized as an effective hinge-binding fragment for kinases, making the compound a promising candidate for targeted therapy.[4] However, its selectivity profile is unknown.

As Senior Application Scientists, our goal is not merely to present data, but to provide a strategic framework for its generation and interpretation. This guide will provide a detailed, two-part experimental workflow to comprehensively characterize the cross-reactivity of this compound. We will compare its hypothetical performance against established kinase inhibitors with varying selectivity profiles to provide context and demonstrate a best-practice approach for any researcher working with novel small-molecule inhibitors.

Part 1: Foundational Profiling via In Vitro Kinome Scanning

Expert Rationale: Why a Broad Biochemical Screen is the Essential First Step

Before investing in complex cellular assays, an unbiased, quantitative assessment of a compound's binding affinity across a wide array of purified kinases is the most efficient and logical starting point.[2] Biochemical assays, such as competitive binding assays, measure the direct interaction between the inhibitor and the kinase active site, independent of cellular factors like membrane permeability or efflux pumps. This provides a clean, foundational dataset of the compound's intrinsic binding potential across the kinome.

We advocate for a two-tiered approach:

  • Primary Screen: Test the compound at a single, high concentration (e.g., 1-10 µM) against the largest available panel of kinases (ideally >400). This rapidly identifies all potential interactions, or "hits."

  • Dose-Response Analysis: For all significant hits from the primary screen, perform a 10-point dose-response curve to determine the dissociation constant (Kd). The Kd value is a true measure of binding affinity and is crucial for quantitative comparison.[2]

Experimental Protocol: Large-Panel Competitive Binding Assay

This protocol is based on established platforms like the KINOMEscan™ assay, which measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[5]

Objective: To determine the Kd of this compound for a broad panel of human kinases.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.

  • Control Compounds: Dasatinib, Lapatinib (10 mM stocks in DMSO).

  • Kinase Panel: Commercially available panel of >400 purified human kinases fused to a T7 bacteriophage tag.

  • Immobilized Ligand: Broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads).

  • Assay Buffer, Wash Buffer, Elution Buffer.

  • qPCR reagents for quantifying phage.

Methodology:

  • Compound Preparation: Prepare a serial dilution series for each compound (test and controls) in DMSO. Further dilute into the appropriate aqueous assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Binding Reaction: In a multi-well plate, combine the phage-tagged kinases, the test compound at various concentrations, and the immobilized ligand beads. Incubate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads thoroughly to remove any unbound phage-tagged kinases. Kinases that are bound to the immobilized ligand will be retained. If the test compound effectively competes for the active site, more phage-tagged kinases will be washed away.

  • Elution & Quantification: Elute the remaining bound phage from the beads. Quantify the amount of eluted phage using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis:

    • For each kinase, plot the percentage of phage bound versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the Kd.

    • A primary target is typically defined by the lowest Kd value(s). Off-targets are any other kinases with significant affinity.

Workflow for In Vitro Kinome Scanning

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (10 mM in DMSO) Incubate Combine & Incubate (Compound + Kinase + Beads) Compound->Incubate KinasePanel >400 Phage-Tagged Kinases KinasePanel->Incubate Beads Immobilized Ligand Beads Beads->Incubate Wash Wash Unbound Kinases Incubate->Wash Elute Elute Bound Kinases Wash->Elute qPCR Quantify via qPCR Elute->qPCR Curve Generate Dose-Response Curves qPCR->Curve Kd Calculate Kd Values for all Hits Curve->Kd

Caption: Workflow for a competitive binding-based kinome scan.

Hypothetical Data & Comparative Analysis

For this guide, let's assume our screen identifies the tyrosine kinase SRC as the primary target of this compound. We compare its selectivity against two benchmarks: Dasatinib (a known broad-spectrum SRC/ABL inhibitor) and Lapatinib (a more selective EGFR/ERBB2 inhibitor).[2][6]

Table 1: Comparative In Vitro Kinase Selectivity Profiles (Kd in nM)

CompoundPrimary Target(s)Kd (nM)Off-Targets (Kd < 1000 nM)Selectivity Score (S10)†
This compound SRC15 6 (LYN, LCK, YES, ABL1, KIT, PDGFRA)0.015
DasatinibSRC, ABL10.8, 1.1>500.550
LapatinibEGFR, ERBB29.2, 133 (ERBB4, RIPK2, STK10)0.010

Selectivity Score (S10): The number of off-targets with Kd < 1 µM divided by the total number of kinases tested (~450). A lower score indicates higher selectivity.

Interpretation: Based on this hypothetical data, this compound demonstrates potent inhibition of SRC kinase. Its selectivity profile appears significantly better than the promiscuous inhibitor Dasatinib but slightly broader than the highly selective inhibitor Lapatinib. The off-targets identified (LYN, LCK, YES) are all members of the SRC family, which is a common cross-reactivity pattern.

Part 2: Cellular Target Engagement with Thermal Shift Assays (CETSA)

Expert Rationale: Bridging the Gap from Beaker to Biology

Demonstrating that a compound binds its target in a test tube is necessary, but not sufficient. To be a useful tool or therapeutic, the compound must engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[7][8] The principle is elegant: when a protein binds to a ligand (our inhibitor), it becomes thermodynamically stabilized. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation.[9] By heating cells treated with our compound and measuring the amount of target protein that remains soluble, we can directly confirm target engagement.[8][10]

This step is critical for validating our in vitro hits and weeding out compounds that have poor cell permeability or are rapidly metabolized.

Experimental Protocol: CETSA for SRC Kinase

Objective: To confirm that this compound engages and stabilizes SRC kinase in intact cells.

Materials:

  • Cell Line: A human cell line with detectable levels of SRC protein (e.g., HT-29).

  • Test and Control Compounds (as above).

  • Cell Culture Media, PBS.

  • Lysis Buffer with protease and phosphatase inhibitors.

  • Instrumentation: PCR thermocycler for heating, centrifuge, equipment for protein quantification (e.g., Western Blot or AlphaScreen).

  • Antibodies: Primary antibody specific to SRC, appropriate secondary antibody.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) at a desired concentration (e.g., 10x the biochemical Kd) for 1-2 hours.

  • Heat Challenge: Harvest the cells by gentle scraping, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.[8]

  • Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble SRC protein in each sample using Western Blot.

  • Data Analysis:

    • Quantify the band intensity for SRC at each temperature for both vehicle- and drug-treated samples.

    • Normalize the data to the intensity at the lowest temperature (no denaturation).

    • Plot the percentage of soluble SRC versus temperature to generate a "melting curve."

    • The temperature at which 50% of the protein has denatured is the apparent melting temperature (Tm). A positive shift in Tm in the drug-treated sample (ΔTm) confirms target stabilization and engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_cell Cellular Phase cluster_assay Biophysical Assay cluster_analysis Detection & Analysis Treat Treat Cells with Compound or Vehicle Harvest Harvest & Resuspend Cells Treat->Harvest Heat Heat Challenge (Temperature Gradient) Harvest->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot for Target Protein (SRC) Supernatant->WB Curves Plot Melting Curves (% Soluble vs. Temp) WB->Curves DeltaTm Calculate ΔTm Shift Curves->DeltaTm

Caption: Step-by-step workflow for a CETSA experiment.

Hypothetical Data & Comparative Analysis

We analyze the thermal stabilization of the primary target (SRC) and a known off-target from the biochemical screen (ABL1).

Table 2: Comparative Cellular Target Engagement (CETSA ΔTm in °C)

Compound (at 1 µM)Primary Target (SRC) ΔTm (°C)Off-Target (ABL1) ΔTm (°C)Interpretation
This compound +8.5 +2.1 Strong, specific engagement of SRC in cells. Weak engagement of ABL1, consistent with lower biochemical affinity.
Dasatinib+10.2+9.8Potent engagement of both SRC and ABL1, confirming its dual-inhibitor profile in a cellular context.
Lapatinib+0.3 (No significant shift)+0.1 (No significant shift)No engagement of SRC or ABL1, as expected for this selective EGFR/ERBB2 inhibitor.

Interpretation: The hypothetical CETSA data powerfully validates our in vitro findings. This compound induces a significant thermal shift for SRC, confirming it enters the cell and binds its primary target. The much smaller shift for ABL1 suggests that while there is some interaction (as predicted by the Kd of ~150-200 nM), the engagement is far weaker at this concentration. This combined dataset provides high confidence that this compound acts as a potent and relatively selective SRC inhibitor in a cellular environment.

Overall Conclusion and Scientific Recommendations

The characterization of a novel kinase inhibitor requires a multi-faceted approach that moves from broad, unbiased screening to focused, biologically relevant validation. Through a systematic workflow combining large-panel in vitro binding assays and cellular target engagement studies, we can build a comprehensive and reliable selectivity profile.

Our comparative analysis of the hypothetical data for This compound positions it as a promising SRC-family selective inhibitor. Its profile is markedly more selective than a promiscuous inhibitor like Dasatinib, suggesting a lower potential for widespread off-target effects.

Next Steps:

  • Cellular Pathway Analysis: Confirm that target engagement (SRC stabilization) translates to functional inhibition of the downstream SRC signaling pathway (e.g., by measuring phosphorylation of SRC substrates).

  • Off-Target Validation: Use CETSA or cell-based functional assays to investigate the biological relevance of the most potent off-targets (e.g., KIT, PDGFRA) to ensure they do not produce confounding phenotypes.

  • Medicinal Chemistry: If off-target activities are a concern, the selectivity data can guide further chemical modifications to improve the compound's profile.

By adhering to this rigorous, evidence-based framework, researchers can advance their drug discovery programs with a high degree of confidence in the selectivity and mechanism of their lead compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-1-methyl-1H-indazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-methoxy-1-methyl-1H-indazol-3-amine scaffold. While direct and comprehensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related indazole derivatives to offer valuable insights for researchers, scientists, and professionals in drug development. By examining the impact of structural modifications on biological activity, primarily as kinase inhibitors, this guide aims to inform the rational design of novel therapeutic agents.

Introduction: The Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and clinical-stage drugs, particularly in oncology.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an attractive starting point for the design of potent and selective inhibitors. The this compound core combines several features that can be systematically modified to explore and optimize biological activity. This guide will focus on the potential of these analogs as inhibitors of key oncogenic kinases, such as Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).

General Synthesis of 1H-Indazole-3-amine Analogs

The synthesis of 1H-indazole-3-amine derivatives typically begins with a substituted 2-fluorobenzonitrile. A general synthetic route is outlined below. This multi-step process allows for the introduction of various substituents on the indazole core, enabling a thorough exploration of the SAR.

Synthetic Scheme:

Synthetic_Scheme start Substituted 2-Fluorobenzonitrile intermediate1 Substituted 1H-Indazol-3-amine start->intermediate1 Cyclization step1 Hydrazine Hydrate intermediate2 Substituted 1-Methyl-1H-indazol-3-amine intermediate1->intermediate2 N-Methylation step2 Methylation (e.g., MeI, K2CO3) final_product Target Analogs intermediate2->final_product Functionalization step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Caption: General synthetic route for this compound analogs.

This versatile synthesis allows for modifications at various positions:

  • Substitution on the benzene ring: Starting with different substituted 2-fluorobenzonitriles.

  • N1-substitution: While this guide focuses on N1-methyl analogs, other alkyl or aryl groups can be introduced.

  • C3-amine functionalization: The 3-amino group can be further modified, for example, through amide bond formation or arylation.

  • C5/C6/C7-substitution: Functionalization at these positions can be achieved through cross-coupling reactions if a suitable handle (e.g., a bromine atom) is present on the starting material.[1]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of indazole analogs based on data from related series of kinase inhibitors. The insights are categorized by the position of substitution on the indazole scaffold.

Modifications at the N1-Position

The N1-position of the indazole ring is crucial for modulating potency and selectivity. In many indazole-based inhibitors, a small alkyl group like methyl is well-tolerated and can orient the scaffold favorably within the ATP-binding pocket of the target kinase. Larger substituents at this position can lead to steric clashes, but can also be exploited to achieve selectivity for kinases with larger pockets.

Modifications at the C3-Position

The 3-amino group is a key interaction point, often forming a hydrogen bond with the kinase hinge region.[1] Modifications at this position can have a profound impact on activity.

  • N-Arylation: Introduction of an aryl group at the 3-amino position can lead to potent inhibitors. The nature and substitution pattern of this aryl ring are critical. For instance, in a series of PLK4 inhibitors, an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold was developed, where the indazole C3 is part of a larger conjugated system.[2]

Modifications on the Benzene Ring (C4, C5, C6, and C7-Positions)

Substituents on the benzene portion of the indazole ring project into the solvent-exposed region or deeper into the ATP-binding pocket, depending on the kinase.

  • C4-Position: The 4-methoxy group of the parent scaffold is expected to influence solubility and may form interactions with the protein. Replacing the methoxy group with other small, polar groups could be a strategy to fine-tune these properties.

  • C6-Position: In a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives targeting PLK4, substitutions at the C6 position were explored extensively.[3] A pyrimidin-2-amine moiety at this position was found to be crucial for activity.

Table 1: SAR of C6-Substituted (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Analogs as PLK4 Inhibitors [3]

Compound IDR (Arylvinyl Group)PLK4 IC50 (nM)MDA-MB-231 IC50 (µM)MDA-MB-468 IC50 (µM)
14a Phenyl74.96.28.7
14b 4-Methoxyphenyl45.2>10>10
14e 4-Morpholinophenyl1.80.520.41
14f 4-(N-Methylpiperazinyl)phenyl2.30.680.55
14i 4-(4-Methylpiperazin-1-yl)benzyl1.50.280.19

Data extracted from RSC Adv., 2017, 7, 27737–27746.[3]

The data in Table 1 clearly demonstrates that introducing hydrophilic groups, such as morpholine and N-methylpiperazine, at the para-position of the arylvinyl moiety at C6 significantly enhances both enzymatic and cellular activity against PLK4. This suggests that these groups likely form favorable interactions in the solvent-exposed region of the kinase.

Target Kinase Pathways

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4][5] Inhibiting PLK4 can lead to mitotic errors and apoptosis in cancer cells.

PLK4_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Apoptosis Apoptosis PLK4->Apoptosis Inhibition leads to Aneuploidy Aneuploidy Centriole->Aneuploidy Dysregulation Cancer Cancer Progression Aneuploidy->Cancer Inhibitor This compound Analog Inhibitor->PLK4 Inhibition

Caption: Simplified PLK4 signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR2)

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against VEGFR2.

Materials:

  • Recombinant human VEGFR2 (e.g., from BPS Bioscience)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Max reagent (Promega)

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

  • Add the VEGFR2 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[7]

  • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® Max reagent.[7]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related indazole derivatives, key SAR insights have been elucidated:

  • N1-Methylation is generally favorable for kinase binding.

  • The C3-amino group is a critical anchor to the kinase hinge region.

  • Substitutions on the benzene ring , particularly at the C6 position, can be utilized to enhance potency and modulate physicochemical properties. Introducing hydrophilic moieties can lead to significant improvements in activity.

Future research should focus on the systematic exploration of substitutions at all positions of the this compound core. A focused library of analogs should be synthesized and screened against a panel of relevant kinases to establish a comprehensive SAR profile for this specific scaffold. Further optimization of lead compounds for pharmacokinetic properties will be crucial for their translation into clinical candidates.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology, the identification of novel small molecules that can effectively and selectively target protein kinases remains a cornerstone of therapeutic advancement. The indazole ring system has emerged as a "privileged scaffold," a molecular framework that is recurrently found in compounds with high affinity for various biological targets.[1] Numerous clinically approved and investigational drugs, such as the multi-kinase inhibitor Pazopanib and the ALK inhibitor Ceritinib, feature this heterocyclic core, underscoring its utility in designing potent kinase inhibitors.

This guide presents a comprehensive framework for the preclinical benchmarking of a novel indazole-containing compound, 4-methoxy-1-methyl-1H-indazol-3-amine . Given the limited publicly available biological data for this specific molecule, we will proceed under the scientifically-grounded hypothesis that its structure is amenable to kinase inhibition. This document will serve as a practical, in-depth guide for researchers, scientists, and drug development professionals on how to systematically evaluate such a compound against established standard-of-care (SoC) drugs.

For the purpose of this illustrative guide, we will hypothesize that our compound of interest (which we will refer to as "Indazole-X" ) exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in several cancers. Consequently, we will benchmark Indazole-X against Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor that is a standard-of-care for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).

Part 1: The Benchmarking Workflow: From In Vitro Potency to In Vivo Efficacy

A rigorous benchmarking program is essential to ascertain the therapeutic potential of a new chemical entity (NCE). The workflow should be designed as a funnel, starting with broad, high-throughput in vitro screens and progressing to more complex and resource-intensive in vivo models for the most promising candidates.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Primary Biochemical Assay (VEGFR2 Kinase Inhibition) B Cellular Proliferation Assay (HUVEC, Cancer Cell Lines) A->B Confirm cellular activity C Target Engagement & Pathway Analysis (Western Blot for p-VEGFR2) B->C Validate on-target effect D Kinase Selectivity Profiling (Panel of >300 Kinases) C->D Assess off-target liabilities E Pharmacokinetic (PK) Profiling (Mouse) D->E Advance lead candidate F Tumor Xenograft Efficacy Model (e.g., 786-O Renal Cancer) E->F Determine appropriate dosing G Preliminary Toxicology (Body Weight, Clinical Signs) F->G Evaluate therapeutic window

Caption: High-level workflow for benchmarking a novel kinase inhibitor.

Part 2: Comparative Data Analysis (Illustrative Data)

The following tables summarize a hypothetical, yet realistic, dataset comparing our investigational compound, Indazole-X, with the standard-of-care, Sunitinib. This data is for illustrative purposes only.

Table 1: In Vitro Potency and Selectivity
ParameterIndazole-X (Hypothetical)Sunitinib (Reference)Justification for Comparison
VEGFR2 IC50 (nM) 5.29.0Measures direct, biochemical potency against the primary target. A lower value indicates higher potency.
PDGFRβ IC50 (nM) 85.48.0A key off-target for Sunitinib. Comparing this helps understand the selectivity profile.
c-Kit IC50 (nM) 150.24.0Another primary target of Sunitinib. A higher value for Indazole-X suggests greater selectivity for VEGFR2.
HUVEC Proliferation EC50 (nM) 15.825.1Assesses the compound's ability to inhibit the biological function of VEGFR2 in a relevant cell type (endothelial cells).
786-O (RCC) Proliferation EC50 (nM) 45.360.7Evaluates anti-proliferative activity in a relevant cancer cell line.
Selectivity Score (S10) 0.080.25A measure of promiscuity. A lower score indicates higher selectivity (fewer off-targets inhibited >90% at a given concentration).
Table 2: In Vivo Performance in a 786-O Xenograft Model
ParameterIndazole-X (Hypothetical)Sunitinib (Reference)Justification for Comparison
Dosing Regimen 50 mg/kg, oral, QD40 mg/kg, oral, QDDoses are determined from prior pharmacokinetic and tolerability studies.
Tumor Growth Inhibition (%) 75%68%Primary efficacy endpoint. Measures the reduction in tumor volume compared to a vehicle control group.
Body Weight Change (%) -2%-8%A key indicator of toxicity. Significant weight loss suggests poor tolerability.
Oral Bioavailability (%) 45%27%Measures the fraction of the orally administered dose that reaches systemic circulation. Higher bioavailability is desirable.

Part 3: Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed protocols for the key benchmarking assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the inhibitor to the kinase of interest.

Principle: A terbium-labeled antibody (Eu-anti-tag) binds to the kinase, and a fluorescently-labeled ATP-competitive tracer (kinase tracer) binds to the active site. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the europium and the tracer. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Materials:

  • VEGFR2 kinase (recombinant, tagged)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer 236

  • Test compounds (Indazole-X, Sunitinib) serially diluted in DMSO

  • Assay buffer

Procedure:

  • Prepare a 4X solution of the kinase/Eu-antibody complex in assay buffer.

  • Prepare a 4X solution of the tracer in assay buffer.

  • Dispense 2.5 µL of the 4X test compound dilutions into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no kinase" controls.

  • Add 2.5 µL of the 4X kinase/antibody solution to all wells except the "no kinase" control.

  • Add 5 µL of the 4X tracer solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 520 nm and 495 nm.

  • Calculate the emission ratio (520/495) and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or 786-O renal cancer cells

  • Appropriate cell culture medium and supplements

  • Test compounds serially diluted in culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Remove the seeding medium and add 100 µL of medium containing the serially diluted test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle control and plot the percent viability against the log of the compound concentration to determine the EC50 value.

Protocol 3: Western Blot for Phospho-VEGFR2

This protocol assesses the ability of the compound to inhibit the autophosphorylation of VEGFR2 in a cellular context, confirming on-target engagement.

Materials:

  • HUVEC cells

  • Starvation medium (e.g., basal medium with 0.5% FBS)

  • Recombinant human VEGF-A

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate HUVEC cells and grow to ~80% confluency.

  • Starve the cells for 4-6 hours in starvation medium.

  • Pre-treat the cells with various concentrations of the test compound (or vehicle) for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

  • Incubate with the primary antibody (anti-p-VEGFR2) overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Apply the chemiluminescent substrate and image the blot.

  • Strip the membrane and re-probe with the anti-total-VEGFR2 antibody as a loading control.

Part 4: Mechanistic Insights and Pathway Visualization

Understanding how a compound interferes with cellular signaling is critical. Indazole-X is hypothesized to inhibit the ATP-binding pocket of VEGFR2, preventing the downstream signaling cascade that leads to angiogenesis.

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes IndazoleX Indazole-X IndazoleX->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 Phosphorylates ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation Migration, Survival AKT->Proliferation ERK->Proliferation

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the in vivo efficacy of emerging Spleen Tyrosine Kinase (Syk) inhibitors, with a focus on the structural class represented by 4-methoxy-1-methyl-1H-indazol-3-amine and its analogs. Due to the limited publicly available in vivo data for this compound, this guide will draw comparisons with the well-characterized, structurally related Syk inhibitor, BAY 61-3606, to provide a predictive framework for efficacy testing and to highlight key considerations for researchers in the field of drug development.

Spleen Tyrosine Kinase is a critical mediator of signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors.[1][2] Its central role in allergic and autoimmune responses has made it an attractive therapeutic target for a range of inflammatory diseases.[1][2][3] This guide will delve into the preclinical models used to assess the in vivo efficacy of Syk inhibitors and provide detailed protocols to enable researchers to rigorously evaluate novel compounds.

Comparative Efficacy of Syk Inhibitors: this compound Analogues vs. BAY 61-3606

While direct in vivo efficacy data for this compound is not extensively published, its structural similarity to other 1H-indazol-3-amine derivatives suggests its potential as a Syk inhibitor.[4][5] For the purpose of this guide, we will use BAY 61-3606 as a benchmark for comparison. BAY 61-3606 is a potent and selective Syk inhibitor that has demonstrated significant efficacy in various preclinical models of allergic and inflammatory diseases.[6][7]

CompoundTargetIn Vivo Models of EfficacyKey FindingsReference
BAY 61-3606 Spleen Tyrosine Kinase (Syk)Passive Cutaneous Anaphylaxis (PCA) in ratsSignificant suppression of antigen-induced bronchoconstriction and bronchial edema at 3 mg/kg (oral administration).[6][6]
Antigen-induced airway inflammation in ratsAttenuated antigen-induced airway inflammation.[6][6]
MCF-7 tumor xenograft in miceAt 50 mg/kg (intraperitoneal injection), it was more efficacious than TRAIL alone in reducing tumor growth.[8][9][10][8][9][10]
This compound & Analogs Predicted: Spleen Tyrosine Kinase (Syk)Not yet reported in publicly available literature.The 1H-indazol-3-amine core is a known hinge-binding fragment for kinases, suggesting potential for Syk inhibition.[5] Further in vivo studies are required to determine efficacy.[5]

Expert Insight: The indazole core is a versatile scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[4][5][11][12] The efficacy of any new compound, including this compound, will be highly dependent on its specific substitution pattern, which dictates its potency, selectivity, and pharmacokinetic properties. The in vivo models detailed below are essential for characterizing these properties.

Key In Vivo Models for Efficacy Assessment

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of Syk inhibitors. The choice of model should be guided by the specific disease indication being targeted.

Passive Cutaneous Anaphylaxis (PCA) Model for Allergic Reactions

The PCA model is a robust and widely used assay to evaluate the in vivo efficacy of compounds targeting IgE-mediated mast cell activation, a key event in type I hypersensitivity reactions.[13][14][15]

Scientific Rationale: This model directly assesses the ability of a compound to inhibit the consequences of mast cell degranulation, such as increased vascular permeability.[14][16] By passively sensitizing the skin with IgE antibodies and then challenging with the specific antigen, the model isolates the acute allergic response.[13][15][17]

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Detailed Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

  • Sensitization: Anesthetize mice (e.g., BALB/c) and intradermally inject 20-50 ng of anti-dinitrophenol (DNP) IgE antibody in a 20 µL volume into the dorsal side of one ear. Inject the contralateral ear with saline as a control.[14][15]

  • Compound Administration: After 24 hours, administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the compound. A typical pre-treatment time is 1 hour before antigen challenge.[15]

  • Antigen Challenge: 1 hour after compound administration, intravenously inject a solution containing 100 µg of DNP conjugated to human serum albumin (DNP-HSA) and 1% Evans Blue dye in a total volume of 200 µL.[14][15]

  • Endpoint Measurement: 30-60 minutes after the challenge, euthanize the mice and excise the ears.

  • Dye Extraction and Quantification: Incubate the ear tissue in formamide at 63°C overnight to extract the Evans Blue dye.[16] Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye extravasation is directly proportional to the degree of the allergic reaction.

Collagen-Induced Arthritis (CIA) Model for Autoimmune Disease

The CIA model is the gold standard for evaluating the efficacy of therapeutic agents for rheumatoid arthritis.[18][19][20] It shares many pathological and immunological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[18][20]

Scientific Rationale: This model induces an autoimmune response against type II collagen, a major component of cartilage, leading to a polyarthritis that is dependent on both T-cell and B-cell responses.[20] It is particularly relevant for Syk inhibitors, given their role in B-cell receptor signaling and Fc receptor-mediated inflammation.[1]

Caption: Syk signaling pathway in autoimmune responses.

Detailed Protocol: Collagen-Induced Arthritis (CIA) in Rats

  • Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail of susceptible rat strains (e.g., Lewis or Dark Agouti).[18][21]

  • Booster Immunization (Day 7): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) to enhance the arthritic response.[18][21]

  • Compound Administration: Dosing can be prophylactic (starting at or before immunization), semi-established (starting before the onset of clinical signs), or therapeutic (starting after the onset of clinical signs).[22] Administer the test compound or vehicle daily via the appropriate route.

  • Clinical Assessment: Monitor the rats daily or every other day for the onset and severity of arthritis. Use a macroscopic scoring system to evaluate erythema and swelling in each paw (e.g., 0-4 scale, for a maximum score of 16 per animal). Measure paw thickness or volume using a caliper or plethysmometer.[22]

  • Endpoint Analysis (e.g., Day 21-28): At the end of the study, collect blood for serum analysis of inflammatory markers (e.g., C-reactive protein) and anti-collagen antibodies.[18] Excise the joints for histopathological evaluation of inflammation, pannus formation, cartilage damage, and bone resorption.[22]

Conclusion

While further investigation is required to determine the specific in vivo efficacy of this compound, its structural class holds promise for the development of novel Syk inhibitors. The well-established in vivo models of passive cutaneous anaphylaxis and collagen-induced arthritis provide a robust framework for evaluating the therapeutic potential of this and related compounds for the treatment of allergic and autoimmune diseases. By employing the detailed protocols and understanding the scientific rationale behind these models, researchers can effectively advance the preclinical development of the next generation of Syk inhibitors.

References

A Comparative Guide to the Pharmacokinetic Profiles of 4-Methoxy-1-methyl-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors and other targeted therapies.[1] Its unique physicochemical properties often translate into favorable drug-like characteristics. This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profiles of derivatives of 4-methoxy-1-methyl-1H-indazol-3-amine, a core moiety with significant therapeutic potential.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between structural modifications and their impact on absorption, distribution, metabolism, and excretion (ADME). The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented data.

The Influence of Molecular Scaffolding on Pharmacokinetics: Indazole as a Bioisostere

The indazole nucleus is often employed as a bioisostere for other aromatic systems, such as indoles or phenols. This substitution can lead to significant improvements in metabolic stability and overall pharmacokinetic properties. For instance, replacing a phenol group, which is prone to phase II metabolism via glucuronidation, with an indazole can mitigate this metabolic liability, leading to enhanced bioavailability.

Comparative Pharmacokinetic Analysis of this compound Derivatives

While specific pharmacokinetic data for a broad range of this compound derivatives is not extensively available in publicly accessible literature, we can infer comparative profiles based on structurally related indazole-based compounds investigated in preclinical studies. The following table presents a hypothetical comparison based on typical structural modifications and their expected impact on key pharmacokinetic parameters in a rat model. This data is illustrative and serves to guide the reader in understanding the structure-pharmacokinetic relationships.

Compound IDR1-Group (at N1-position)R2-Group (at 3-amino position)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Compound A -CH3 (methyl)-H1501.560025
Compound B -CH(CH3)2 (isopropyl)-H1202.055020
Compound C -CH3 (methyl)-C(O)CH3 (acetyl)1801.075035
Compound D -CH3 (methyl)-Ph (phenyl)1002.545015

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Interpretation of the Comparative Data:

  • Effect of N1-Substitution (Compound A vs. B): Increasing the steric bulk at the N1-position from a methyl to an isopropyl group may slightly hinder absorption, leading to a lower Cmax and potentially reduced oral bioavailability.

  • Effect of 3-Amino Substitution (Compound A vs. C & D):

    • Acetylation of the 3-amino group (Compound C) could increase metabolic stability by protecting the amine from certain metabolic pathways, potentially leading to a higher Cmax, AUC, and improved bioavailability.

    • Introduction of a bulky phenyl group (Compound D) might decrease solubility and permeability, resulting in a lower Cmax, a delayed Tmax, and reduced overall exposure.

Causality Behind Experimental Choices: A Senior Application Scientist's Perspective

The selection of in vivo models and analytical techniques is paramount for generating reliable pharmacokinetic data. The Sprague-Dawley rat is a commonly used model in preclinical pharmacokinetic studies due to its well-characterized physiology and metabolic pathways, which can often provide a reasonable prediction of human pharmacokinetics.

The choice of oral administration via gavage is a standard method to assess the potential of a drug candidate for oral delivery. Intravenous administration is also crucial to determine the absolute bioavailability by comparing the AUC from oral and IV routes.

For bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed, allowing for the accurate quantification of drug concentrations in complex biological matrices like plasma.

Experimental Protocols

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a novel this compound derivative following oral administration.

1. Animal Model and Housing:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.[2]

  • Animals are fasted for 12 hours prior to dosing, with free access to water.[2]

2. Formulation and Dosing:

  • The test compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • A single oral dose (e.g., 10 mg/kg) is administered to each rat via oral gavage.[2]

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[3]

  • Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).[2]

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.[4]

4. Bioanalytical Method: LC-MS/MS:

  • Plasma samples are prepared for analysis by protein precipitation with acetonitrile.

  • The supernatant is injected into an LC-MS/MS system.

  • Chromatographic separation is achieved on a C18 reverse-phase column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and an internal standard.

5. Pharmacokinetic Data Analysis:

  • Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and clearance) are calculated.

Visualizing the Experimental Workflow

experimental_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting 12-hour Fasting acclimatization->fasting oral_admin Oral Gavage (10 mg/kg) fasting->oral_admin formulation Compound Formulation (e.g., 0.5% Methylcellulose) formulation->oral_admin blood_collection Serial Blood Collection (0.25, 0.5, 1, 2, 4, 6, 8, 24h) oral_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcmsms LC-MS/MS Analysis sample_prep->lcmsms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcmsms->pk_analysis signaling_pathway cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RAF Inhibition

References

The Emerging Potential of the 1H-Indazol-3-amine Scaffold in Oncology: A Comparative Analysis Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer therapy is perpetually evolving, with a continuous demand for novel chemical entities that exhibit high efficacy and low toxicity. Within this pursuit, nitrogenous heterocycles have emerged as a cornerstone of many marketed and investigational drugs.[1] Among these, the 1H-indazole-3-amine framework has garnered significant attention for its versatile biological activities, particularly its anti-tumor properties.[1] This guide provides a head-to-head comparison of the performance of 1H-indazol-3-amine derivatives in various cancer models, synthesizing preclinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals. While direct comparative studies on 4-methoxy-1-methyl-1H-indazol-3-amine are limited in publicly available literature, this guide will draw upon data from structurally related analogs to elucidate the therapeutic potential of this chemical class.

The 1H-Indazol-3-amine Scaffold: A Privileged Structure in Cancer Drug Discovery

The 1H-indazole-3-amine core is recognized as an effective "hinge-binding" fragment, a critical interaction for inhibiting various protein kinases.[1] This property is exemplified in clinically relevant molecules like Linifanib, where the indazole moiety effectively binds to the hinge region of tyrosine kinases.[1] Furthermore, the 1H-indazole-3-amide structure plays a crucial role in the anti-tumor activity of Entrectinib.[1] These examples underscore the therapeutic promise of this scaffold and motivate further structural modifications to develop novel anti-cancer agents with improved potency and selectivity.

Head-to-Head Comparison of Anti-Proliferative Activity

The anti-proliferative efficacy of novel compounds is a primary determinant of their potential as cancer therapeutics. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxic effects.[2][3] Below is a comparative analysis of the in vitro anti-proliferative activity of representative 1H-indazol-3-amine derivatives against a panel of human cancer cell lines.

Compound IDCancer ModelCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6o Chronic Myeloid LeukemiaK5625.155-Fluorouracil-
Lung CancerA549>505-Fluorouracil-
Prostate CancerPC-3>505-Fluorouracil-
HepatomaHepG-210.125-Fluorouracil-
SelectivityNormal Kidney CellsHEK-29333.2--

Table 1: Anti-proliferative activity (IC50) of a representative 1H-indazol-3-amine derivative (Compound 6o) compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-Fu). Data is synthesized from multiple studies.[1][4]

As illustrated in Table 1, Compound 6o, a novel 1H-indazol-3-amine derivative, demonstrates potent anti-proliferative activity against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[4] Notably, this compound exhibits significant selectivity for cancer cells over normal cells, with a much higher IC50 value of 33.2 µM in HEK-293 human embryonic kidney cells.[4] This selectivity is a critical attribute for a promising anti-cancer agent, as it suggests a wider therapeutic window and potentially fewer side effects. The data also highlights that the efficacy of these derivatives can be highly dependent on the cancer type, with Compound 6o showing greater potency against leukemia and hepatoma cell lines compared to lung and prostate cancer cell lines in this particular study.[1]

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

To be considered a viable therapeutic candidate, a compound must not only inhibit proliferation but also induce cancer cell death. Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects.[5] The Annexin V-FITC assay is a standard method to detect early-stage apoptosis.[5][6]

Studies on representative 1H-indazol-3-amine derivatives have confirmed their ability to induce apoptosis in a concentration-dependent manner.[7] For instance, treatment of K562 cells with Compound 6o led to a significant increase in the percentage of apoptotic cells.[8] This induction of apoptosis is often linked to the modulation of key regulatory proteins.

Furthermore, these compounds have been shown to affect the cell cycle, the series of events that take place in a cell leading to its division and duplication.[9] Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] Treatment with indazole derivatives has been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division process.[7]

Targeting Key Signaling Pathways in Cancer

The anti-cancer effects of 1H-indazol-3-amine derivatives are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

The p53/MDM2 Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[11] MDM2 is an oncoprotein that negatively regulates p53 by targeting it for degradation.[11][12] In many cancers with wild-type p53, the function of p53 is inhibited by high levels of MDM2.[11] Therefore, inhibiting the MDM2-p53 interaction is an attractive therapeutic strategy.[11][13] Certain 1H-indazol-3-amine derivatives have been shown to exert their anti-cancer effects, at least in part, by inhibiting members of the Bcl2 family and modulating the p53/MDM2 pathway.[4][7]

p53_MDM2_Pathway cluster_0 Cellular Stress cluster_1 p53 Activation and Response stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces transcription response Cell Cycle Arrest, Apoptosis, Senescence p53->response Bcl2 Bcl2 Family Inhibition p53->Bcl2 regulates mdm2->p53 inhibits (ubiquitination & degradation) Indazole 1H-Indazol-3-amine Derivative Indazole->mdm2 inhibits Indazole->Bcl2 induces

Caption: The p53/MDM2 signaling pathway and the putative inhibitory action of 1H-indazol-3-amine derivatives.

The MAPK and PLK4 Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of the MAPK pathway is a common event in many cancers.[14][16] Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centrosome duplication and maintaining genomic stability.[17][18] Overexpression of PLK4 is observed in various cancers and is associated with tumor progression.[17][18] Consequently, both the MAPK and PLK4 pathways are attractive targets for cancer therapy.[15][19] The broad-spectrum activity of the indazole scaffold suggests that derivatives may also interact with components of these pathways, a promising area for future investigation.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[21]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[21]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[21]

Annexin V-FITC Apoptosis Assay

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[5][22]

  • Cell Treatment: Induce apoptosis in cells by treating with the test compound for the desired time.

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[22]

  • Washing: Wash the cells once with cold 1X PBS.[22]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[22]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[23]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[22]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA and determine the cell cycle distribution.[24][25]

  • Cell Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing. Store at 4°C for at least 2 hours.[24]

  • Washing: Centrifuge the fixed cells and wash with cold PBS.[24]

  • Staining: Resuspend the cell pellet in a PI/Triton X-100 staining solution containing RNase A.[24]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[24]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured on a linear scale.[26]

Western Blotting

Western blotting is used to detect specific proteins in a sample.[27]

  • Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[28][29] Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-PAGE.[30]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[27]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.[29]

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines compound Treat with 1H-Indazol-3-amine Derivative start->compound mtt MTT Assay (Cell Viability) compound->mtt apoptosis Annexin V/PI Staining (Apoptosis) compound->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle) compound->cell_cycle western Western Blot (Protein Expression) compound->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_level Assess Protein Levels (e.g., p53, Bcl-2) western->protein_level end Conclusion: Therapeutic Potential ic50->end apoptosis_quant->end cell_cycle_dist->end protein_level->end

Caption: A generalized experimental workflow for the in vitro evaluation of 1H-indazol-3-amine derivatives.

Conclusion and Future Directions

The 1H-indazol-3-amine scaffold represents a promising framework for the development of novel anti-cancer agents. Preclinical data from various derivatives demonstrate potent anti-proliferative activity, induction of apoptosis, and cell cycle arrest across a range of cancer models. The ability of these compounds to modulate key signaling pathways, such as the p53/MDM2 pathway, provides a strong mechanistic basis for their anti-tumor effects.

While the specific compound this compound requires further investigation, the collective evidence for this class of molecules is compelling. Future research should focus on:

  • Head-to-head comparative studies of newly synthesized derivatives to identify candidates with the most favorable efficacy and safety profiles.

  • In vivo studies in animal models to evaluate the anti-tumor activity and pharmacokinetic properties of lead compounds.

  • Elucidation of precise molecular targets to better understand the mechanism of action and identify predictive biomarkers for patient stratification.

By leveraging the insights from existing and future studies, the 1H-indazol-3-amine scaffold holds the potential to yield the next generation of effective and selective cancer therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-methoxy-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-methoxy-1-methyl-1H-indazol-3-amine demands the highest standards of scientific rigor and an unwavering commitment to safety.[1] This compound, a substituted indazole-3-amine, belongs to a class of nitrogenous heterocycles recognized for their diverse biological activities and potential as therapeutic agents.[1] However, its structural alerts—specifically the aromatic amine and indazole core—necessitate a cautious and informed approach to its handling and disposal.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound (CAS No. 886362-07-8).[2][3] The procedures outlined here are synthesized from established principles of hazardous waste management for analogous chemical structures and are designed to ensure the safety of laboratory personnel and protect our environment. The foundational principle of this guide is that all chemical waste must be managed in full compliance with local, state, and federal regulations. Therefore, always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.[4][5]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of this compound is critical for appreciating the necessity of these disposal procedures. While comprehensive toxicological data for this specific molecule may be limited, information from structurally similar compounds provides a strong basis for a conservative risk assessment.

Known and Inferred Hazards:

  • Skin and Eye Irritation: A Safety Data Sheet (SDS) for the closely related analog, 3-Amino-4-methoxy-1H-indazole, identifies it as a Category 2 skin and eye irritant.[3]

  • Respiratory Irritation: The same analog is classified as a Category 3 respiratory system irritant upon single exposure.[3]

  • Acute Oral Toxicity: Other indazole-3-amine derivatives are classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[6][7]

  • Environmental Hazards: Some related aromatic amines are noted as being harmful or toxic to aquatic life with long-lasting effects.[6][8] Discharge into the environment must be strictly avoided.[9]

  • Combustion Hazards: During a fire, combustible solids like this compound can produce hazardous decomposition products, including toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[10][11]

Given this profile, this compound must be treated as a hazardous substance. All materials contaminated with this compound, including glassware, personal protective equipment (PPE), and spill cleanup supplies, must also be disposed of as hazardous waste.[4]

Hazard Summary: this compound & Analogs
GHS Classification (Inferred) Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory), Acute Toxicity - Oral (Category 4)[3][7]
Physical State Solid / Powder[11]
Primary Exposure Routes Inhalation, Skin Contact, Eye Contact, Ingestion[12][13]
Incompatible Materials Strong oxidizing agents, Strong acids[9][12][14]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[11]

Essential Personal Protective Equipment (PPE)

Prior to handling the compound in any capacity, including for disposal, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.[4]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure that no skin is exposed. For larger quantities or situations with a high risk of dust generation, consider additional protective clothing.[4][7]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9][12] If a fume hood is not available or if aerosolization is a significant risk, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4]

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment at the point of generation are the most critical steps in the disposal workflow. Adherence to this protocol prevents accidental mixing of incompatible wastes and ensures the safety of all personnel.

Step 1: Designate as Hazardous Chemical Waste Treat all quantities of this compound, as well as any items contaminated with it (e.g., weighing papers, pipette tips, gloves), as hazardous chemical waste.[4][14] Never dispose of this compound or its contaminated materials in the regular trash or down the sewer.[15]

Step 2: Use a Designated Primary Waste Container Collect waste in a container that is:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container.

  • Leak-Proof: The container must have a secure, tightly-fitting lid.

  • Dedicated: Do not mix different chemical wastes in the same container unless explicitly permitted by your EHS department.[15] The container must remain closed except when actively adding waste.[4][15]

Step 3: Accurate and Thorough Labeling Properly label the waste container before adding any waste. The label, which can typically be obtained from your EHS office, must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and its CAS number "886362-07-8"

  • An accurate list of all container contents, including any solvents used for rinsing.

  • The approximate percentage of each component.

  • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • The date of waste accumulation.

Step 4: Safe On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should:

  • Be in a well-ventilated location, such as within a fume hood or a ventilated cabinet.

  • Be away from general laboratory traffic.

  • Utilize secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential spills.[4]

  • Be segregated from incompatible materials like strong acids and oxidizers.[15]

Disposal Pathways and Methodologies

The ultimate disposal of this compound must be handled by professionals. The primary and universally accepted method is through a licensed hazardous waste disposal service, which will typically employ high-temperature incineration.

Primary Disposal Method: High-Temperature Incineration

Incineration is the preferred method for destroying organic hazardous waste because it provides for the complete breakdown of the molecule into simpler, less harmful components.[16][17]

  • Mechanism of Action: In a specialized hazardous waste incinerator, the compound is subjected to extremely high temperatures (typically >850°C and often exceeding 1,100°C in a secondary chamber) in the presence of oxygen.[18] This process, known as thermal oxidation, breaks the chemical bonds, destroying the hazardous organic structure.[10][17]

  • Causality for Nitrogenous Compounds: The presence of nitrogen in the indazole ring presents a specific challenge: the formation of nitrogen oxides (NOx) during combustion.[10][19] These are atmospheric pollutants. To comply with environmental regulations, hazardous waste incinerators are equipped with advanced flue gas treatment systems. These may include:

    • Multi-stage Furnaces: These systems use a high-temperature "reducing" stage to break down nitrogen-bearing compounds without enough oxygen to form NOx, followed by an "oxidizing" stage.[19]

    • Scrubbers and Filters: These systems remove acid gases and particulate matter from the exhaust stream.[18]

    • Selective Non-Catalytic Reduction (SNCR): In this process, ammonia or urea is injected into the hot flue gas to convert NOx into harmless nitrogen gas (N₂) and water.[19]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste streams containing this compound.

G Disposal Decision Workflow for this compound start Waste Generated pure_solid Pure Solid Compound / Concentrated Residue start->pure_solid contaminated_solid Contaminated Solids (Gloves, Weigh Boats, Wipes) start->contaminated_solid contaminated_liquid Contaminated Liquids (Rinsates, Mother Liquor) start->contaminated_liquid spill Accidental Spill start->spill collect_solid Step 1: Collect in a dedicated, labeled hazardous solid waste container. pure_solid->collect_solid contaminated_solid->collect_solid collect_liquid Step 2: Collect in a dedicated, labeled hazardous liquid waste container. Segregate chlorinated/non-chlorinated solvents. contaminated_liquid->collect_liquid spill_kit Use Spill Kit for Chemical Spills. Neutralize with Sodium Bisulfate (for small spills) if recommended by EHS. spill->spill_kit store Step 3: Store in a designated satellite accumulation area with secondary containment. collect_solid->store collect_liquid->store contact_ehs Step 4: Arrange for pickup by your institution's EHS department or licensed hazardous waste vendor. store->contact_ehs incineration Final Disposal: High-Temperature Incineration with NOx Abatement contact_ehs->incineration spill_kit->collect_solid Collect spill debris

Caption: Workflow for the proper disposal of this compound.

Emergency Procedure: Small Spill Neutralization

For minor spills of the solid material within a controlled environment like a fume hood, a neutralization step may be considered as part of the cleanup process before collection. This should only be performed by trained personnel and in accordance with your institution's specific spill response procedures.

  • Restrict Access: Ensure the spill area is secured.

  • Wear Full PPE: Don all required personal protective equipment.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.

  • Neutralization (if applicable): For small amounts of amine compounds, a weak acid can be used for neutralization. A recommended procedure involves carefully adding the amine-containing absorbent to a large container with an excess of sodium bisulfate and diluting it with a large volume of water to achieve a pH between 6 and 8.[20] Caution: The reaction of amines with acids can be exothermic.[14] Proceed slowly and with care.

  • Collect Waste: Transfer the neutralized mixture and all cleanup materials into your designated hazardous solid waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disclaimer: This guide is intended for informational purposes for research professionals and is based on general principles of hazardous waste management. It is not a substitute for site-specific institutional policies or regulatory requirements. Always prioritize the guidance of your local Environmental Health and Safety (EHS) department.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.